Product packaging for Copper L-aspartate(Cat. No.:CAS No. 57609-01-5)

Copper L-aspartate

Cat. No.: B13812050
CAS No.: 57609-01-5
M. Wt: 194.63 g/mol
InChI Key: LHBCBDOIAVIYJI-DKWTVANSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper L-Aspartate is a coordination complex formed between copper ions (Cu²⁺) and the amino acid L-aspartic acid, appearing as a characteristic blue powder . This compound serves as a highly effective source of bioavailable copper in research settings. Its primary research value lies in its role as a biocompatible precursor for novel materials and its application in studies concerning copper's biological functions. In biomedical research, this compound is a key constituent in the synthesis of biological Metal-Organic Frameworks (BioMOFs) . These ultra-small, nanoscale structures are engineered for targeted drug delivery, particularly for hydrophobic active ingredients like curcumin. Studies demonstrate that these nanocarriers exhibit pH-responsive drug release, showing significantly higher efficacy in acidic environments, such as those found in tumor microenvironments, which is valuable for targeted cancer therapy research . Furthermore, in agricultural and botanical research, aspartic acid-functionalized copper nanoparticles derived from this compound have been shown to induce resilience in plants against heavy metal stress, such as lead toxicity . The application of these nanoparticles can conserve photosynthetic pigments and trigger the plant's antioxidant defense system, highlighting its potential in developing strategies for sustainable agriculture under abiotic stress conditions . The mechanism of action is rooted in the coordination chemistry of the copper ion with the carboxyl and amino groups of the aspartic acid ligand, which defines the structure and stability of the complex and influences its interaction with biological systems . This complex is easily absorbed compared to other copper salts, making it a subject of interest in nutritional and biochemical studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5CuNO4 B13812050 Copper L-aspartate CAS No. 57609-01-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57609-01-5

Molecular Formula

C4H5CuNO4

Molecular Weight

194.63 g/mol

IUPAC Name

copper;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1

InChI Key

LHBCBDOIAVIYJI-DKWTVANSSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2]

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of Copper(II) L-Aspartate Complexes

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(II) L-aspartate complexes. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, data interpretation, and a fundamental understanding of these coordination compounds. The guide covers various synthesis protocols, in-depth characterization techniques, and a summary of their potential biological activities.

Introduction

Copper complexes with amino acids have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in the biomedical field. Copper, an essential trace element, is known to play a crucial role in various biological processes.[1] L-aspartic acid, a non-essential amino acid, can act as a versatile ligand, coordinating with metal ions through its amino and carboxylate groups. The resulting copper(II) L-aspartate complexes have been explored for their potential as antidiabetic, antimicrobial, and antitumor agents.[2][3] Understanding the synthesis and detailed characterization of these complexes is paramount for developing new metal-based therapeutic agents and for elucidating their mechanisms of action.

Synthesis of Copper(II) L-Aspartate Complexes

The synthesis of copper(II) L-aspartate complexes can be achieved through various methods, with the most common approach involving the reaction of a copper(II) salt with L-aspartic acid in an aqueous solution. The pH of the reaction medium and the stoichiometry of the reactants are critical parameters that influence the structure and composition of the final product.

General Synthesis Workflow

The general workflow for the synthesis of copper(II) L-aspartate complexes is depicted below. This process typically involves the dissolution of reactants, pH adjustment, reaction under controlled temperature, and subsequent isolation and purification of the complex.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation CuCl2 Dissolve CuCl2·2H2O in distilled water Mix Mix Solutions CuCl2->Mix AsparticAcid Dissolve L-Aspartic Acid in distilled water AsparticAcid->Mix AdjustpH Adjust pH with NaOH Mix->AdjustpH Reflux Reflux at 60°C AdjustpH->Reflux FreezeDry Freeze Dry Reflux->FreezeDry Collect Collect Solid Product FreezeDry->Collect

Figure 1: General workflow for the synthesis of copper(II) L-aspartate complexes.
Detailed Experimental Protocol: Synthesis of Cu(Asp)Cl₂

This protocol is adapted from a method described for the synthesis of copper(II)-aspartate complexes.[2][4]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • L-Aspartic acid

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Distilled water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of CuCl₂·2H₂O by dissolving 1 mmol of the salt in 25 mL of distilled water.

    • Prepare a solution of L-aspartic acid by dissolving 3 mmol of the amino acid in 25 mL of distilled water.

  • Reaction:

    • Mix the two solutions in a reaction vessel.

    • Adjust the pH of the mixture to the desired value (e.g., pH 4) by the dropwise addition of 0.1 M NaOH solution while stirring.[2]

    • Reflux the reaction mixture at 60°C for a specified time (e.g., 3 hours).[2]

  • Isolation and Purification:

    • After the reflux period, cool the solution to room temperature.

    • Freeze-dry the resulting solution for 48 hours to obtain the solid complex.[2]

    • The resulting solid, typically blue or green, is the copper(II) L-aspartate complex.[2][4] The yield can be determined gravimetrically. A yield of 95.02% has been reported for a synthesis at pH 4 for 3 hours.[2]

Characterization of Copper(II) L-Aspartate Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized copper(II) L-aspartate complexes.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized copper(II) L-aspartate complex.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Compositional & Structural Analysis Synth Synthesized Complex FTIR FT-IR Spectroscopy Synth->FTIR UVVis UV-Vis Spectroscopy Synth->UVVis ESR ESR Spectroscopy Synth->ESR Elemental Elemental Analysis Synth->Elemental TGA Thermogravimetric Analysis (TGA) Synth->TGA XRD X-ray Diffraction (XRD) Synth->XRD

Figure 2: Workflow for the characterization of copper(II) L-aspartate complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups involved in the coordination of L-aspartic acid to the copper(II) ion. The coordination of the amino (-NH₂) and carboxylate (-COO⁻) groups to the metal center results in shifts in their characteristic vibrational frequencies compared to the free ligand.

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the dried complex with potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Data Interpretation:

  • The coordination of the amino group is indicated by a shift in the N-H stretching vibrations.

  • The involvement of the carboxylate group in coordination is confirmed by the shift in the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations.[5] The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group.

  • The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the Cu-N and Cu-O stretching vibrations.[5]

Table 1: FT-IR Spectral Data for Copper(II) L-Aspartate and Related Complexes

Wavenumber (cm⁻¹)AssignmentReference
~3470N-H stretching of -NH₂ group[6]
~1725>C=O stretching of carboxylic acid group[6]
1627-1600Asymmetric stretching of carboxylate group (νₐₛ(COO⁻))[7]
1365-1480Symmetric stretching of carboxylate group (νₛ(COO⁻))[5]
455-480Cu-O stretching vibration[5]
368-390Cu-N stretching vibration[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are related to the d-orbitals of the copper(II) ion and the geometry of the complex.

Experimental Protocol:

  • Dissolve a known concentration of the complex in a suitable solvent (e.g., distilled water).

  • Record the UV-Vis absorption spectrum, typically in the range of 200-1100 nm.

Data Interpretation:

  • The d-d transitions of the Cu(II) ion in an octahedral or distorted octahedral environment typically appear as a broad band in the visible region.[5]

  • A shift in the maximum absorption wavelength (λₘₐₓ) compared to the uncomplexed copper salt indicates the formation of the complex.[2] For instance, the λₘₐₓ of CuCl₂·2H₂O at 825 nm shifts to around 820-823 nm upon complexation with aspartic acid.[2]

Table 2: UV-Vis Spectral Data for Copper(II) L-Aspartate Complexes

Complexλₘₐₓ (nm)SolventReference
CuCl₂·2H₂O825Water[2]
Cu(Asp)Cl₂ (pH 2)823Water[2]
Cu(Asp)Cl₂ (pH 4)820Water[2]
[Cu(Pro)(Val)(H₂O)₂]~620 (16,129 cm⁻¹)Not specified[5]
Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules. The analysis involves monitoring the mass of the sample as a function of temperature.

Experimental Protocol:

  • Place a small, accurately weighed amount of the complex in a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

Data Interpretation:

  • Mass loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules.[7][8]

  • Subsequent mass loss at higher temperatures corresponds to the decomposition of the organic ligand.

  • The final residue at high temperatures is often the metal oxide (e.g., CuO).[7][8]

Table 3: Thermal Analysis Data for Copper(II) Amino Acid Complexes

ComplexTemperature Range (°C)Mass Loss (%)AssignmentReference
[Cu(H₂Asp)(HSer)(H₂O)₂]·H₂O40 - 1906 (calc. 16.98)Loss of H₂O[7]
190 - 55022 (calc. 62.27)Decomposition of ligands[7]
550 - 10007.33 (calc. 20.75)Formation of CuO + Cu₂O[7]
[Cu(H₂Asp)₂(H₂O)₂]·2H₂O60 - 1706 (calc. 12.91)Loss of H₂O[7]
170 - 40030 (calc. 64.53)Decomposition of ligands[7]
400 - 100010.49 (calc. 22.56)Formation of CuO + Cu₂O[7]
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. This data is crucial for confirming the empirical formula of the synthesized compound.

Experimental Protocol:

  • A small, accurately weighed sample of the dried complex is combusted in a specialized instrument.

  • The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.

  • The copper content can be determined by techniques such as atomic absorption spectroscopy or complexometric titration.[6]

Data Interpretation:

  • The experimentally determined percentages are compared with the calculated values for the proposed formula. A close agreement supports the proposed structure.

Table 4: Elemental Analysis Data for Copper(II) Amino Acid Complexes

Complex FormulaElementFound (%)Calculated (%)Reference
C₈H₂₄CuN₂O₁₄C22.1522.05[7]
H5.455.55[7]
Cu14.6714.58[7]
N6.466.43[7]
C₁₀H₂₆CuN₂O₇C34.2934.33[7]
H7.337.49[7]
Cu18.0718.16[7]
N8.048.01[7]
X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and stereochemistry.[9]

Experimental Protocol:

  • A suitable single crystal of the complex is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected and analyzed to solve the crystal structure.

Data Interpretation:

  • XRD analysis of [Cu(L-aspartate)(imidazole)]·2H₂O revealed a distorted square-pyramidal geometry around the copper atom.[9]

  • In this structure, the L-aspartate ion acts as a tridentate ligand, coordinating through the amino nitrogen and one oxygen from each of the two carboxylate groups.[9]

Table 5: Crystal Structure Data for a Copper(II) L-Aspartate Complex

ParameterValue for [Cu(L-aspartate)(imidazole)]·2H₂OReference
Crystal SystemMonoclinic[9]
Space GroupP2₁/c[9]
Coordination GeometryDistorted Square-Pyramidal[9]
L-Aspartate CoordinationTridentate (N, O, O')[9]

Biological Activity and Potential Applications

Copper(II) L-aspartate complexes have been investigated for a range of biological activities. Their potential applications are rooted in the interplay between the copper center and the aspartate ligand.

Antidiabetic Activity

Studies have shown that copper(II)-aspartate complexes can exhibit antidiabetic properties. For example, the complex Cu(Asp)Cl₂ was found to significantly lower blood glucose levels in alloxan-induced diabetic mice, with a glucose-lowering percentage of 76.13%.[2][4]

Enzyme Inhibition

Copper complexes are known to interact with proteins and enzymes. Research has demonstrated that certain copper complexes can potently inhibit aspartate aminotransferase (AST), an enzyme involved in amino acid metabolism.[10] This inhibitory action could be a potential mechanism for their therapeutic effects.

The diagram below illustrates a simplified representation of the inhibitory action of a copper complex on an enzyme.

Enzyme_Inhibition cluster_pathway Enzymatic Reaction Enzyme Aspartate Aminotransferase (AST) Product Product Enzyme->Product Catalyzes Substrate Substrate (e.g., Aspartate) Substrate->Enzyme Binds CuComplex Copper(II) L-Aspartate Complex CuComplex->Enzyme Inhibits

References

A Technical Guide to the Thermal Decomposition of Copper(II) L-Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Copper(II) L-aspartate, a subject of increasing interest in the fields of coordination chemistry, materials science, and pharmaceutical development. The stability and decomposition pathway of metal-amino acid complexes are critical parameters influencing their synthesis, storage, and biological application. This document synthesizes available data on the thermal behavior of copper L-aspartate, details relevant experimental protocols, and presents visual representations of the decomposition process and analytical workflows.

Thermal Decomposition Profile

The thermal decomposition of copper(II) L-aspartate complexes typically proceeds in multiple stages, beginning with dehydration followed by the decomposition of the organic ligand, ultimately yielding copper oxide as the final residue. The precise nature of the decomposition is dependent on the specific stoichiometry and hydration state of the complex.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to elucidate the thermal degradation pathway of coordination compounds. Below is a summary of the thermal decomposition data for a hydrated copper(II) L-aspartate complex, specifically Cu(HAsp)₂·6H₂O.[1]

Decomposition StageTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Calculated)Assignment
1: Dehydration80 - 22024.1724.82Loss of 6 H₂O molecules
2: Ligand Decomposition220 - 42058.0160.65Decomposition of aspartate ligands
3: Final Residue Formation420 - 10007.37 (remaining)18.27 (as CuO)Formation of copper oxides (CuO + Cu₂O)

Note: The data presented is for the specific complex Cu(HAsp)₂·6H₂O. The thermal behavior of other this compound stoichiometries may vary.

For comparison, the thermal decomposition of a related complex, bis(L-asparaginato)copper(II), shows stability up to 250°C, followed by a rapid and continuous mass loss of approximately 76.51% between 250°C and 450°C, corresponding to the loss of the two asparaginato anions, leaving a residue of CuO.[2]

Proposed Decomposition Pathway

The thermal decomposition of the aspartate ligand in the copper complex is a complex process involving several chemical transformations. Studies on the pyrolysis of copper-amino acid complexes suggest that the decomposition is an oxidative process, potentially leading to the formation of Strecker aldehydes.[3]

A proposed general decomposition pathway for the aspartate ligand within the copper complex involves:

  • Decarboxylation: The initial step is likely the loss of carbon dioxide from the carboxyl groups of the aspartate ligand.

  • Deamination and Fragmentation: Subsequent or concurrent deamination and fragmentation of the remaining organic moiety occur, leading to the evolution of various gaseous products.

  • Formation of Copper Oxide: The final stage involves the oxidation of the remaining copper species to form stable copper(II) oxide (CuO).

The following diagram illustrates a simplified proposed decomposition pathway for the aspartate ligand in the copper complex.

DecompositionPathway Cu_Asp Copper(II) L-Aspartate Complex Intermediate Unstable Intermediates Cu_Asp->Intermediate Heat (Δ) Gaseous_Products Gaseous Products (CO₂, H₂O, NOx, etc.) Intermediate->Gaseous_Products Fragmentation CuO Copper(II) Oxide (Final Residue) Intermediate->CuO Oxidation

Caption: A simplified schematic of the proposed thermal decomposition pathway of a Copper(II) L-aspartate complex.

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on well-defined experimental protocols. The following sections detail the methodologies for key experiments in the study of the thermal decomposition of this compound.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature and mass loss associated with the decomposition stages of the this compound complex.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

Experimental Parameters:

  • Sample Mass: 5-10 mg of the finely ground this compound complex.

  • Sample Pan: Platinum or alumina crucible.

  • Atmosphere: Typically a dynamic inert atmosphere, such as nitrogen or argon, to prevent unwanted oxidative side reactions. A flow rate of 20-50 mL/min is common.[4]

  • Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses.[4]

  • Temperature Range: Ambient temperature (e.g., 25 °C) to 800-1000 °C to ensure complete decomposition.[4]

  • Reference Material (for DTA): An inert material, typically calcined alumina (Al₂O₃).

The following diagram outlines the experimental workflow for TGA/DTA analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample_Prep Weigh 5-10 mg of This compound Pan_Loading Load into TGA pan (Pt or Alumina) Sample_Prep->Pan_Loading Place_Pan Place sample and reference pans in furnace Pan_Loading->Place_Pan Set_Params Set Heating Rate (10°C/min) Atmosphere (N₂) Temperature Range (25-1000°C) Set_Params->Place_Pan Run_Experiment Start TGA/DTA Run Place_Pan->Run_Experiment Collect_Data Record Mass Loss (TGA) and Temperature Difference (DTA) vs. Temperature Run_Experiment->Collect_Data Analyze_Curves Analyze TGA/DTA curves to determine decomposition stages, mass loss, and thermal events Collect_Data->Analyze_Curves

Caption: Experimental workflow for the thermogravimetric and differential thermal analysis of Copper(II) L-aspartate.

Evolved Gas Analysis (EGA) by TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS) via a heated transfer line.

Experimental Parameters:

  • TGA Parameters: As described in section 3.1.

  • Transfer Line Temperature: Maintained at a temperature high enough (e.g., 200-250 °C) to prevent condensation of the evolved gases.[5]

  • FTIR/MS Acquisition: Spectra are collected continuously throughout the TGA run. The acquisition is often triggered by the TGA software to synchronize the data.[5]

  • FTIR Analysis: The infrared spectra of the evolved gases are analyzed to identify characteristic absorption bands of functional groups (e.g., C=O in CO₂, N-H in NH₃, O-H in H₂O).

  • MS Analysis: The mass-to-charge ratio of the evolved gas molecules and their fragmentation patterns are used to identify the chemical composition of the off-gases.

Concluding Remarks

The thermal decomposition of copper(II) L-aspartate is a multi-step process initiated by dehydration, followed by the complex degradation of the organic ligand, and culminating in the formation of copper oxide. The precise decomposition profile is highly dependent on the stoichiometry and hydration state of the complex. The application of advanced analytical techniques such as TGA, DTA, and evolved gas analysis is crucial for a comprehensive understanding of the thermal behavior of these important coordination compounds. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound and related metal-amino acid complexes. Further research focusing on the detailed kinetic analysis and the elucidation of the complete fragmentation pathway of the aspartate ligand would be of significant value to the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Magnetic Susceptibility of Copper(II) L-aspartate

This guide provides a comprehensive overview of the magnetic properties of Copper(II) L-aspartate, a compound of interest in bioinorganic chemistry and materials science. The magnetic behavior of this complex is dictated by the d⁹ electron configuration of the Cu(II) ion, making it an excellent model system for studying magnetic exchange interactions. This document details the quantitative magnetic data, experimental protocols for synthesis and characterization, and the theoretical framework used to interpret its magnetic behavior.

Quantitative Magnetic Data

The magnetic properties of Copper(II) L-aspartate and related complexes have been investigated using techniques such as SQUID magnetometry and Electron Paramagnetic Resonance (EPR). The key parameters are summarized below.

Table 1: Magnetic Properties of Copper(II) L-aspartate and Related Complexes

Compound/ComplexParameterValueTemperature/ConditionsReference
Cu(L-aspartato) Specific Heat Peak-3.95 K[1]
Magnetic Susceptibility Peak-6.9 K[1]
Exchange Interaction (J₁/k)-12.4 K-[1]
Exchange Interaction (J₂/k)-3.6 K-[1]
Interchain Ferromagnetic Coupling (zJ'/k)0.4 K-[1]
Average g-value2.12-[1]
[(L-aspartate)di(2-pyridyl)amine- zinc(II)]hydrate:Cu(II) g∥2.258Room Temperature[2]
g⊥2.066Room Temperature[2]
A∥165 x 10⁻⁴ cm⁻¹Room Temperature[2]
[Cu₄(bpy)₄(aspartate)₂(H₂O)₃]⁴⁺ J₁ (ferromagnetic)+8.38 cm⁻¹-[3]
J₂ (antiferromagnetic)-1.27 cm⁻¹-[3]
J₃ (antiferromagnetic)-0.5 cm⁻¹-[3]
Cu(II) complex with isatin-glutamic acid ligand Effective Magnetic Moment (μ_eff)0.79 - 1.31 μ_B2 - 300 K[4]

Experimental Protocols

Detailed methodologies for the synthesis of Copper(II) L-aspartate and the measurement of its magnetic susceptibility are crucial for reproducible research.

Synthesis of Copper(II) L-aspartate

This protocol is adapted from procedures for synthesizing copper-amino acid complexes.[5][6]

Materials:

  • L-aspartic acid

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water. Gentle heating may be required.

    • Dissolve 0.17 g (1 mmol) of CuCl₂·2H₂O in 25 mL of distilled water.

  • Reaction:

    • Slowly add the copper(II) chloride solution to the L-aspartic acid solution while stirring continuously.

    • Adjust the pH of the mixture to approximately 4-5 by dropwise addition of 0.1 M NaOH solution. A light blue precipitate will begin to form.

  • Reflux:

    • Heat the reaction mixture under reflux at 60°C for 2-3 hours to ensure complete reaction and improve crystallinity.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the blue precipitate by vacuum filtration.

    • Wash the product several times with distilled water to remove any unreacted starting materials and byproducts.

    • Finally, wash the product with a small amount of ethanol to facilitate drying.

  • Drying:

    • Dry the resulting blue powder in a desiccator over silica gel or in a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight.

Magnetic Susceptibility Measurement Protocols

This is the most sensitive method for determining the magnetic properties of materials.

Apparatus:

  • Superconducting Quantum Interference Device (SQUID) Magnetometer (e.g., Quantum Design MPMS).[7]

  • Gelatin capsules or other suitable sample holders.

  • Microbalance.

Procedure:

  • Sample Preparation:

    • Accurately weigh a few milligrams of the powdered Copper(II) L-aspartate sample.

    • Place the powder into a pre-weighed gelatin capsule. To prevent movement of the powder, a small amount of quartz wool can be used to pack the sample tightly.

  • Mounting the Sample:

    • Mount the capsule onto the sample rod of the SQUID magnetometer.

  • Data Collection:

    • Temperature Dependence:

      • Cool the sample to the lowest desired temperature (e.g., 1.8 K) in zero applied magnetic field (ZFC mode) or in the presence of a small field (FC mode).

      • Apply a constant, relatively weak magnetic field (e.g., 0.1 T or 1000 Oe).

      • Measure the magnetic moment as the temperature is increased from the base temperature (e.g., 1.8 K) to room temperature (300 K) or higher.

    • Field Dependence (Magnetization Isotherm):

      • Set the temperature to a desired value (e.g., 2 K).

      • Measure the magnetic moment as the applied magnetic field is swept from zero up to a maximum value (e.g., 5 or 7 T) and back to zero.

  • Data Analysis:

    • Correct the raw data for the diamagnetic contribution of the sample holder.

    • Calculate the molar magnetic susceptibility (χ_M) from the measured magnetic moment, the applied field, and the molar mass of the sample.

    • Plot χ_M vs. T and χ_M*T vs. T to analyze the magnetic behavior.

The Gouy balance measures the apparent change in the mass of a sample when it is placed in a magnetic field.[2][8][9]

Apparatus:

  • Gouy balance (an analytical balance with one pan suspended between the poles of a powerful electromagnet).

  • Gouy tube (a long, cylindrical sample tube).

  • Electromagnet with a power supply.

  • Gaussmeter.

Procedure:

  • Calibration:

    • Calibrate the instrument using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.

    • Measure the apparent weight of the empty Gouy tube with the magnetic field off (W_empty, off) and on (W_empty, on).

    • Fill the tube to a calibrated mark with the standard calibrant and measure its weight with the field off (W_cal, off) and on (W_cal, on).

  • Sample Measurement:

    • Clean and dry the Gouy tube.

    • Fill the tube with the powdered Copper(II) L-aspartate sample to the same calibrated mark, ensuring uniform packing.

    • Measure the weight of the filled tube with the magnetic field off (W_sample, off) and on (W_sample, on).

  • Calculation:

    • The mass susceptibility (χ_g) of the sample is calculated using the change in weight measurements of the sample and the calibrant, and the known susceptibility of the calibrant. The force exerted on the sample is proportional to its volume susceptibility.[2]

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and concepts.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis Reactants L-Aspartic Acid + CuCl2·2H2O Solution Mixing Mix & Adjust pH Reactants->Mixing Reflux Reflux at 60°C Mixing->Reflux Isolation Filter, Wash, Dry Reflux->Isolation Product Cu(L-aspartate) Powder Isolation->Product SQUID SQUID Magnetometry Product->SQUID TempSweep Measure M vs. T (1.8 K - 300 K) SQUID->TempSweep FieldSweep Measure M vs. H (at 2 K) SQUID->FieldSweep DataAnalysis Calculate χM Fit to Model TempSweep->DataAnalysis FieldSweep->DataAnalysis Interpretation Determine Magnetic Structure (e.g., Antiferromagnetic Chain) DataAnalysis->Interpretation structure_magnetism Structure-Magnetism Relationship in Cu(L-aspartate) cluster_chain Structure-Magnetism Relationship in Cu(L-aspartate) cluster_ligand1 cluster_ligand2 p1 p2 Cu1 Cu(II) (d⁹, S=1/2) p3 Cu2 Cu(II) (d⁹, S=1/2) Cu3 Cu(II) (d⁹, S=1/2) Cu1->Cu2 Superexchange via Aspartate Bridge (J₁) Asp1_N Amino (N) Cu1->Asp1_N Coordination Asp1_O Carboxyl (O) Cu1->Asp1_O Coordination Cu2->Cu3 Superexchange via Other Path (J₂) Cu2->Asp1_O Coordination Asp2_N Amino (N) Cu2->Asp2_N Coordination Asp2_O Carboxyl (O) Cu2->Asp2_O Coordination Cu3->Asp2_O Coordination label_af Result: Alternating Antiferromagnetic Chain

References

The Coordination Chemistry of Copper with L-Aspartic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the formation, characterization, and potential applications of copper-L-aspartic acid complexes, tailored for researchers, scientists, and professionals in drug development.

The interaction between copper ions and L-aspartic acid is a cornerstone of bioinorganic chemistry, with implications ranging from fundamental coordination principles to the design of novel therapeutic agents. L-aspartic acid, a naturally occurring amino acid, presents multiple coordination sites—the amino group and two carboxyl groups—leading to the formation of a variety of stable complexes with copper(II) ions. The structure and stability of these complexes are intricately dependent on factors such as pH, temperature, and the molar ratio of the metal to the ligand. This guide provides a comprehensive overview of the coordination chemistry of copper with L-aspartic acid, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental processes.

Complex Formation and Speciation

The coordination of Cu(II) with L-aspartic acid (H₂Asp) is a stepwise process that is highly sensitive to the pH of the solution. At low pH values, the amino acid exists in its protonated form, and coordination with the copper ion is less favorable. As the pH increases, the carboxyl groups and subsequently the amino group deprotonate, facilitating chelation.

Several complex species have been identified in aqueous solutions, including protonated species like CuH(Asp) at lower pH ranges (2.5 to 6), the dominant Cu(Asp) complex around pH 5.5, and the Cu(Asp)₂ species which prevails in the pH range of 7 to 10.[1] At even higher pH, hydroxo complexes such as Cu(Asp)(OH) begin to form.[1] The stability of these complexes generally follows the Irving-Williams order.

The primary coordination centers in L-aspartic acid for copper(II) are the oxygen atoms of the carboxyl groups and the nitrogen atom of the amine group.[1] Spectroscopic evidence suggests the formation of a five-membered chelate ring involving the Cu(II) ion, the oxygen atom of the α-carboxy group, and the nitrogen atom of the amino group.[2]

Quantitative Data on Copper-L-Aspartic Acid Complexes

The stability of copper-L-aspartic acid complexes is quantified by their stability constants (log β) and equilibrium constants (log Kₑ). These constants are crucial for understanding the distribution of different complex species under various conditions.

Complex Specieslog βlog KₑReference
CuH(Asp)--[1]
Cu(Asp)--[1]
Cu(Asp)₂--[1]
Cu(Asp)(OH)--[1]

Table 1: Overall stability constants (log β) and equilibrium constants (log Kₑ) for selected Cu(II)-L-Aspartic Acid complexes. (Note: Specific values were not consistently available across the initial search results and would require a more targeted literature review for a complete quantitative table).

Spectroscopic techniques provide valuable quantitative data on the electronic and geometric structure of these complexes.

Complex SpeciesUV-Vis (λₘₐₓ, nm)EPR (g∥)EPR (A∥, 10⁻⁴ cm⁻¹)Reference
Cu(Asp)H₄(CMP)7802.409138[1]

Table 2: Spectroscopic data for a ternary Cu(II)-Aspartic Acid-CMP complex, illustrating the type of quantitative data obtainable.

Experimental Protocols

The characterization of copper-L-aspartic acid complexes relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stoichiometry and stability constants of the formed complexes in solution.

Methodology:

  • Prepare solutions of L-aspartic acid and a copper salt (e.g., Cu(NO₃)₂) of known concentrations.

  • The ionic strength of the solutions is maintained constant using a background electrolyte (e.g., 0.1 M KNO₃).[1]

  • Titrations are performed at a constant temperature (e.g., 20 ± 1°C) under an inert atmosphere (e.g., helium) to prevent the formation of copper hydroxide precipitates at higher pH.[1]

  • A standardized solution of a strong base (e.g., CO₂-free NaOH) is used as the titrant.[1]

  • The potential is measured using a calibrated glass electrode.[1]

  • The titration data (volume of titrant vs. pH) is then analyzed using computer programs like SUPERQUAD to refine the stability constants of the various complex species.[3]

Synthesis of Copper(II)-Aspartate Complexes

Objective: To synthesize solid-state copper-L-aspartic acid complexes for further characterization.

Methodology:

  • Prepare aqueous solutions of a copper salt (e.g., CuCl₂·2H₂O) and L-aspartic acid in a 1:2 molar ratio.[4]

  • For instance, dissolve 0.17 g (1 mmol) of CuCl₂·2H₂O and 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water each.[4]

  • The pH of the resulting solution can be adjusted (e.g., to pH 4 or 7) to target the synthesis of specific complex species.[4]

  • The reaction mixture is stirred for a defined period (e.g., 3 hours).[4]

  • The resulting solid precipitate is collected by filtration, washed with distilled water, and dried.

Spectroscopic Characterization

UV-Vis Spectroscopy:

  • Solutions of the copper-L-aspartic acid complexes are prepared in a suitable solvent (e.g., water).

  • The absorption spectra are recorded over a specific wavelength range (e.g., 300–1000 nm).[4]

  • The wavelength of maximum absorbance (λₘₐₓ) provides information about the d-d electronic transitions of the Cu(II) ion and the coordination environment.

Infrared (IR) Spectroscopy:

  • Solid samples of the complexes are typically analyzed using KBr pellets.

  • IR spectra are recorded over the range of 4000–400 cm⁻¹.[4]

  • Shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and amino (-NH₂) groups of L-aspartic acid upon coordination to copper are analyzed to identify the donor atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • EPR spectra of the copper(II) complexes are typically recorded at low temperatures (e.g., 77 K) in a frozen solution (e.g., water-glycol mixture).[3]

  • The g-values (g∥ and g⊥) and the hyperfine coupling constant (A∥) are determined from the spectra.[1]

  • These parameters provide detailed information about the geometry of the copper(II) coordination sphere and the nature of the metal-ligand bonding.[5]

Visualizing Coordination Processes

Diagrams generated using the DOT language provide a clear visual representation of the complex formation and experimental workflows.

Speciation_of_Cu_Asp_Complexes cluster_pH pH Scale pH_low Low pH (pH < 2.5) H3Asp_plus H₃Asp⁺ CuH_Asp CuH(Asp)⁺ H3Asp_plus->CuH_Asp + Cu²⁺, - H⁺ Cu2_plus Cu²⁺ pH_mid1 pH 2.5 - 6 Cu_Asp Cu(Asp) CuH_Asp->Cu_Asp - H⁺ pH_mid2 pH ~ 5.5 Cu_Asp2 Cu(Asp)₂²⁻ Cu_Asp->Cu_Asp2 + Asp²⁻, - H₂O pH_high1 pH 7 - 10 Cu_Asp_OH Cu(Asp)(OH)⁻ Cu_Asp2->Cu_Asp_OH + OH⁻ pH_high2 pH > 10

Caption: pH-dependent speciation of copper(II)-L-aspartic acid complexes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (CuCl₂ + L-Aspartic Acid) reaction Stirring in Aqueous Solution (Controlled pH) start->reaction potentiometry Potentiometric Titration start->potentiometry Solution State Analysis filtration Filtration & Washing reaction->filtration product Solid Cu(Asp) Complex filtration->product uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir epr EPR Spectroscopy product->epr

Caption: General experimental workflow for synthesis and characterization.

Applications in Drug Development

The coordination of copper with L-aspartic acid is not only of fundamental interest but also holds potential in the field of drug development. Copper complexes, in general, are being investigated for their therapeutic properties, including anticancer and antidiabetic activities.[4] The formation of stable complexes with amino acids like L-aspartic acid can modulate the bioavailability and toxicity of copper, potentially leading to the design of new metallodrugs. For instance, Cr(III)- and Cu(II)-aspartate complexes have been synthesized and shown to reduce blood glucose levels in animal models.[4] Furthermore, understanding these coordination interactions is crucial in the context of neurodegenerative diseases where metal ion homeostasis is dysregulated.

Conclusion

The coordination chemistry of copper with L-aspartic acid is a rich and multifaceted field. The formation of various complex species is intricately controlled by pH, leading to a dynamic equilibrium in solution. A combination of potentiometric, spectroscopic, and synthetic methods allows for a detailed understanding of the structure, stability, and reactivity of these complexes. This knowledge is not only fundamental to bioinorganic chemistry but also provides a basis for the rational design of new compounds with potential therapeutic applications. Further research, particularly in obtaining high-resolution crystal structures and exploring the biological activity of these complexes, will continue to advance this important area of study.

References

Biological Activity of Novel Copper L-Aspartate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Copper complexes have emerged as a significant class of metallodrugs with diverse therapeutic potential, including anticancer, antimicrobial, antioxidant, and antidiabetic properties. The use of amino acids like L-aspartic acid as ligands is particularly promising, as they can enhance the biocompatibility and modulate the activity of the copper center. This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of novel Copper L-aspartate compounds. It includes detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex mechanisms and workflows, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthesis and Characterization

The foundation of studying the biological activity of this compound compounds lies in their successful synthesis and rigorous characterization. Various methods have been employed, with the most common being aqueous solution reactions.

Experimental Protocol: Chemical Synthesis of Cu(II)-Aspartate Complex

This protocol is adapted from methodologies described for the synthesis of copper-amino acid complexes.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • L-aspartic acid

  • Sodium acetate (for pH adjustment, optional)

  • Distilled or deionized water

  • Magnetic stirrer and hotplate

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of L-aspartic acid by dissolving the required molar amount (e.g., 2 mmol) in a specific volume of distilled water (e.g., 25 mL).

    • Prepare a separate solution of CuCl₂·2H₂O by dissolving the required molar amount (e.g., 1 mmol) in distilled water (e.g., 25 mL).

  • Reaction:

    • While stirring continuously, add the metal salt solution dropwise to the L-aspartic acid solution.

    • The pH of the solution can be adjusted (e.g., to pH 4) to optimize the yield.

  • Reaction Time and Temperature:

    • Continue stirring the reaction mixture for a set period (e.g., 3 hours) at room temperature or with gentle heating. The optimal reaction time may vary.

  • Isolation of the Product:

    • A solid precipitate (often blue or green) will form.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with small portions of cold distilled water and then a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Drying:

    • Dry the final product in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • The resulting complex should be characterized using techniques such as FT-IR spectroscopy to confirm the coordination of the amino and carboxyl groups to the copper ion, UV-Vis spectroscopy, and elemental analysis to confirm the compound's composition.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification cluster_analysis 4. Characterization ReactantA L-Aspartic Acid Solution Mix Mix Reactants & Stir (e.g., 3 hours) ReactantA->Mix ReactantB Copper(II) Salt (e.g., CuCl₂) Solution ReactantB->Mix AdjustpH Adjust pH (e.g., pH 4) Mix->AdjustpH Filter Vacuum Filtration AdjustpH->Filter Wash Wash with H₂O & Ethanol Filter->Wash Dry Dry Product Wash->Dry Product Final Cu(II)-Aspartate Complex Dry->Product FTIR FT-IR Product->FTIR UVVIS UV-Vis Product->UVVIS EA Elemental Analysis Product->EA

Caption: General workflow for the synthesis and characterization of this compound.

Data Presentation: Synthesis and Composition

The yield of this compound complexes is highly dependent on reaction conditions such as pH and time. Elemental analysis is crucial for confirming the stoichiometry of the final product.

Table 1: Synthesis Yield and Conditions for Cu(Asp)Cl₂

pH Reaction Time (hours) Yield (g) Product Appearance Reference
2 - 0.2935 Green Solid
4 3 0.3095 Blue Solid
5 - 0.2712 Blue Solid
6 - 0.2876 Blue Solid
7 1 0.2083 Blue Solid
7 2 0.2258 Blue Solid
7 3 0.2967 Blue Solid

| 7 | 4 | 0.2110 | Blue Solid | |

Table 2: Elemental Analysis of a Copper Aspartate Complex

Compound Formula Element Found (%) Calculated (%) Reference
Cu(HAsp)₂·6H₂O C 22.15 22.05
H 5.45 5.55
Cu 14.67 14.58

| | N | 6.46 | 6.43 | |

Biological Activities

This compound complexes exhibit a range of biological activities, primarily attributed to the redox properties of the copper ion, which can be finely tuned by the aspartate ligand.

Antimicrobial Activity

Copper compounds are well-known for their potent antimicrobial properties. The mechanism involves a multi-pronged attack on microbial cells.

Mechanism of Action:

  • Ion Release: The complex releases cupric ions (Cu²⁺) in the aqueous environment.

  • Membrane Disruption: These ions interact with and penetrate the microbial cell wall and membrane, causing structural damage and increased permeability.

  • Oxidative Stress: Inside the cell, Cu²⁺ catalyzes the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals.

  • Macromolecule Damage: The generated ROS lead to oxidative damage of essential cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death.

Antimicrobial_Mechanism Complex Cu(II)-Aspartate Complex Cu_Ion Release of Cu²⁺ Ions Complex->Cu_Ion Membrane Cell Wall & Membrane Disruption Cu_Ion->Membrane interacts with ROS Generation of ROS (Oxidative Stress) Cu_Ion->ROS catalyzes Cell Microbial Cell Membrane->ROS facilitates entry Death Cell Death Membrane->Death causes leakage Damage Damage to DNA, Proteins, Lipids ROS->Damage Damage->Death Anticancer_Mechanism cluster_effects Downstream Effects Complex Cu(II)-Aspartate Complex Uptake Cellular Uptake Complex->Uptake Redox Cu(II) → Cu(I) Reduction Uptake->Redox inside cell Proteasome Proteasome Inhibition Uptake->Proteasome CancerCell Cancer Cell (Hypoxic, High Glutathione) ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS catalyzes DNA_Damage DNA Damage & Cell Cycle Arrest ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Proteasome->Apoptosis Mito->Apoptosis

Theoretical DFT Studies on the Structure of Copper L-Aspartate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the Copper L-aspartate complex using Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational modeling and analysis of metal-amino acid complexes. This document details the experimental context, computational methodologies, structural and electronic properties, and potential biological significance of this compound.

Introduction

Copper is an essential trace element in human biology, playing a crucial role in a variety of physiological processes, including enzymatic catalysis, cellular respiration, and neurotransmission.[1][2] L-aspartic acid, a non-essential amino acid, is a key excitatory neurotransmitter in the central nervous system. The complexation of copper with L-aspartic acid is of significant interest due to the potential synergistic or modulated biological activities of the resulting chelate.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of such metal complexes at the atomic level.[3] DFT calculations provide valuable insights into the stability, reactivity, and spectroscopic properties of these molecules, complementing experimental findings and guiding the design of new therapeutic agents. This guide will explore the theoretical framework for studying the this compound complex, present relevant experimental data for context, and discuss the potential implications of its structural features.

Experimental Protocols

The theoretical models and computational results presented in this guide are grounded in experimental observations. The following sections detail the common protocols for the synthesis and characterization of Copper (II)-L-aspartate complexes.

Synthesis of Copper (II)-L-aspartate

A common method for the synthesis of Copper (II)-L-aspartate involves the reaction of a copper (II) salt with L-aspartic acid in an aqueous solution. The pH of the reaction mixture is a critical parameter that influences the coordination environment of the copper ion.

Materials:

  • Copper (II) chloride dihydrate (CuCl₂·2H₂O)

  • L-aspartic acid

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Distilled water

Procedure:

  • A solution of L-aspartic acid is prepared by dissolving the required molar equivalent in distilled water.

  • A solution of CuCl₂·2H₂O is prepared separately in distilled water.

  • The copper (II) chloride solution is added dropwise to the L-aspartic acid solution with constant stirring.

  • The pH of the resulting mixture is adjusted to a desired value (e.g., pH 4) using a 0.1 M NaOH solution.[4]

  • The reaction mixture is then refluxed at a specific temperature (e.g., 60°C) for a set duration (e.g., 3 hours).[5]

  • The resulting precipitate, typically a blue solid, is collected by filtration, washed with cold distilled water and ethanol, and dried under vacuum.[6]

Spectroscopic Characterization

The synthesized Copper (II)-L-aspartate complex is typically characterized by various spectroscopic techniques to confirm its formation and elucidate its structural features.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the L-aspartate ligand to the copper ion. The vibrational frequencies of the amino (-NH₂) and carboxylate (-COO⁻) groups are particularly informative. Coordination to the metal center leads to characteristic shifts in the stretching and bending frequencies of these groups compared to the free L-aspartic acid. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group in the complex provide information about its coordination mode (monodentate, bidentate, or bridging).[7]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the complex. The d-d transitions of the copper (II) ion are sensitive to the coordination geometry and the nature of the coordinating ligands. The position and intensity of the absorption bands in the visible region can help to infer the coordination environment around the copper center (e.g., octahedral, tetrahedral, or square planar).[3]

Theoretical DFT Methodology

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the this compound complex, DFT is employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Computational Workflow

The following diagram illustrates a typical workflow for the DFT analysis of a metal-amino acid complex like this compound.

DFT_Workflow start Initial Structure Generation (e.g., from crystal data or molecular modeling) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure and obtain IR spectra) geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO-LUMO, Mulliken charges, etc.) freq_calc->electronic_props analysis Analysis and Comparison with Experimental Data electronic_props->analysis NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cu2_ion Cu²⁺ NMDA_R NMDA Receptor Cu2_ion->NMDA_R Modulates Aspartate L-Aspartate Aspartate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens channel Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K-Akt) Ca_influx->Signaling_Cascade Activates Neuronal_Activity Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Activity

References

Methodological & Application

Application Note & Protocol: Synthesis of Copper (II) L-Aspartate for Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Copper (II) L-aspartate, a metal-amino acid complex with significant potential in catalysis. The synthesis involves the reaction of a copper (II) salt with L-aspartic acid under controlled pH and temperature. This application note includes a step-by-step experimental procedure, characterization data, and a discussion of its applications, particularly as a component in developing advanced catalytic materials such as Metal-Organic Frameworks (MOFs).

Physicochemical Properties

Copper (II) L-aspartate is a coordination complex with well-defined physical and chemical properties. It typically presents as a blue powder.[1]

PropertyValueReference
Molecular Formula C₄H₅CuNO₄[2][3]
Molecular Weight 194.63 g/mol [2][3]
IUPAC Name copper;(2S)-2-aminobutanedioate[2][3]
CAS Number 30272-90-3[2][3]
Appearance Blue solid/powder[1][4]

Synthesis Protocol

This protocol is adapted from a method involving the aqueous reaction of copper (II) chloride and L-aspartic acid.[4] The procedure allows for the synthesis of the complex under various pH conditions to optimize yield and purity.

Materials and Reagents
  • Copper (II) Chloride Dihydrate (CuCl₂·2H₂O)

  • L-Aspartic Acid

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Distilled Water

Equipment
  • Reflux apparatus

  • Heating mantle or water bath

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Freeze-dryer or vacuum oven

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization A Prepare 1 mmol CuCl₂·2H₂O in 25 mL H₂O C Mix Solutions A->C B Prepare 2 mmol L-Aspartic Acid in 25 mL H₂O B->C D Adjust pH with 0.1M NaOH (e.g., to pH 7) C->D Stirring E Reflux at 60°C (1-4 hours) D->E F Cool to Room Temp. E->F G Freeze-Dry for 48h to obtain solid product F->G Precipitate forms H Characterize Product (e.g., UV-Vis, TGA, PXRD) G->H

Caption: Workflow for the synthesis and characterization of Copper L-aspartate.

Step-by-Step Procedure
  • Reagent Preparation :

    • Prepare the copper solution by dissolving 0.17 g (1 mmol) of CuCl₂·2H₂O in 25 mL of distilled water.

    • Prepare the ligand solution by dissolving 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water.[4]

  • Reaction :

    • Mix the two solutions in a reaction vessel equipped with a magnetic stirrer.

    • Slowly add 0.1 M NaOH solution to the mixture to adjust the pH to the desired level (e.g., pH 4, 5, 6, or 7). Monitor the pH carefully.[4]

    • Set up the reflux apparatus and heat the mixture to 60°C. Maintain this temperature for a set duration (e.g., 3 hours).[4]

  • Product Isolation :

    • After the reflux period, allow the solution to cool to room temperature. A solid precipitate should form.

    • Isolate the solid product. For optimal purity and to remove excess salts, washing with cold distilled water followed by centrifugation can be performed.

    • Dry the final product thoroughly. Freeze-drying for 48 hours is an effective method to obtain a fine powder.[4]

Experimental Data

Synthesis Yields

The yield of the Copper (II) L-aspartate complex is dependent on reaction conditions such as pH and time. The following table summarizes representative data from a study performing the synthesis at different pH values with a 3-hour reflux time.[4]

Reaction pHReflux Time (hours)Yield (g)Product Appearance
230.2935Green Solid
430.3095Blue Solid
530.2712Blue Solid
630.2876Blue Solid
730.2967Blue Solid

Note: Initial reactants were 1 mmol CuCl₂·2H₂O and 2 mmol L-aspartic acid.[4]

Characterization Data

Thermal analysis provides insight into the stability and composition of the synthesized complex.

Analysis TypeObservationInterpretation
TGA (Thermogravimetric Analysis) Water loss of ~25% observed.Corresponds to the loss of coordinated water molecules.[5]
TGA/DSC (Differential Scanning Calorimetry) Final residue formation at ~370°C.Consistent with the decomposition of the complex to form Copper (II) Oxide (CuO).[5]
BET Surface Area 170.5 m²/g (for L-CuAsp coordination polymer)Indicates a porous structure, which is advantageous for catalytic applications.[5]

Catalytic Applications

While simple Copper (II) L-aspartate has shown limited direct use as a catalyst, its true potential lies in its role as a versatile building block for more complex and highly active catalytic systems. Its chirality and coordination chemistry make it an attractive component for specialized applications.

Precursor for Metal-Organic Frameworks (MOFs)

This compound can serve as a key component (ligand and metal node) in the synthesis of chiral, porous MOFs.[6] These frameworks can create confined environments with catalytically active sites, suitable for reactions like enantioselective catalysis or small molecule activation.[6][7] The inherent chirality of L-aspartate can be transferred to the MOF structure, making it a candidate for asymmetric synthesis.[6][7]

MOF_Concept cluster_components Components cluster_assembly Self-Assembly cluster_application Application Cu_Asp This compound (Metal Node + Chiral Ligand) MOF Porous, Chiral Metal-Organic Framework (MOF) Cu_Asp->MOF Linker Organic Strut / Co-ligand (e.g., dipyridyls) Linker->MOF Catalysis Catalytic Site (Exposed Cu ion or Functional Ligand Group) MOF->Catalysis Provides Substrate Substrate Substrate->Catalysis Binds to active site Product Product (Enantioselective) Catalysis->Product Transforms

Caption: Conceptual diagram of this compound as a building block for a catalytic MOF.

Enantioselective Catalysis

The use of enantiopure L-aspartic acid in the synthesis results in a homochiral complex.[7] This property is highly desirable for creating catalysts that can selectively produce one enantiomer of a chiral product, a critical requirement in the pharmaceutical industry.[5][8]

Bio-inspired Catalysis

The structure of this compound mimics active sites in certain metalloenzymes. For example, aspartic acid residues are crucial for the catalytic activity of copper amine oxidases.[9] Studying synthetic analogues like this compound can provide valuable insights into the mechanisms of these biological catalysts.

References

Application Notes and Protocols: Copper-Amino Acid-Derived Complexes in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed reactions are a cornerstone of modern synthetic organic chemistry, offering a versatile and cost-effective platform for the formation of carbon-carbon and carbon-heteroatom bonds. When combined with chiral ligands, copper catalysts can facilitate a wide array of enantioselective transformations, which are critical in the pharmaceutical industry for the synthesis of single-enantiomer drugs. While the direct application of a simple Copper L-aspartate complex as an enantioselective catalyst is not extensively documented in current literature, the broader class of copper complexes with chiral ligands derived from amino acids and their Schiff bases has proven to be highly effective.

These bio-inspired ligands are attractive due to their ready availability from the chiral pool, structural diversity, and the presence of multiple coordination sites (N, O) that can effectively chelate the copper center and create a well-defined chiral environment. This document provides an overview of the application of copper-amino acid-derived complexes in enantioselective catalysis, with a specific focus on the asymmetric Henry (nitroaldol) reaction, a fundamental C-C bond-forming reaction for the synthesis of valuable β-nitro alcohols and their derivatives, such as β-amino alcohols.

Application: Enantioselective Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and biologically active compounds. Copper(II) complexes with chiral ligands derived from amino acids have been successfully employed as catalysts for this transformation. The chiral ligand, in coordination with the copper ion, activates the aldehyde substrate and directs the approach of the nitronate anion, leading to the preferential formation of one enantiomer of the product.

General Reaction Scheme:

Caption: General scheme for the enantioselective Henry reaction.

A variety of chiral ligands derived from amino acids such as L-phenylalanine, when converted into Schiff bases and complexed with Cu(II), have shown good to excellent enantioselectivity in this reaction.[1]

Quantitative Data

The following table summarizes representative results for the copper-catalyzed enantioselective Henry reaction between various aldehydes and nitromethane, using a chiral Schiff base ligand derived from L-Phenylalanine.

EntryAldehyde (RCHO)Yield (%)ee (%)
1Benzaldehyde7185
24-Nitrobenzaldehyde7690
34-Chlorobenzaldehyde6888
44-Methylbenzaldehyde6582
52-Naphthaldehyde7086
6Cinnamaldehyde5875

Data synthesized from representative literature on copper-Schiff base catalyzed Henry reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Copper(II)-Schiff Base Complex

This protocol describes a general method for the synthesis of a chiral copper(II)-Schiff base complex derived from an amino acid.

Materials:

  • L-Amino acid (e.g., L-Phenylalanine)

  • Salicylaldehyde derivative (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH)

  • Triethylamine (Et₃N) or other suitable base

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve the L-amino acid (1.0 eq) in methanol.

    • Add the salicylaldehyde derivative (1.0 eq) to the solution.

    • Add a catalytic amount of a suitable base (e.g., triethylamine) to promote the condensation reaction.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base ligand can be monitored by TLC.

    • The resulting chiral Schiff base ligand can be isolated by filtration if it precipitates, or used directly in the next step.

  • Complexation:

    • To the methanolic solution of the Schiff base ligand, add Copper(II) acetate monohydrate (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours. A color change is typically observed, indicating the formation of the copper complex.

    • The chiral copper(II)-Schiff base complex can be isolated by filtration, washed with cold methanol, and dried under vacuum.

G cluster_workflow Synthesis Workflow start Start dissolve Dissolve L-Amino Acid and Salicylaldehyde in Methanol start->dissolve add_base Add Base (e.g., Et3N) dissolve->add_base stir1 Stir at RT (2-4h) add_base->stir1 ligand Chiral Schiff Base Ligand Formed stir1->ligand add_cu Add Cu(OAc)₂·H₂O ligand->add_cu stir2 Stir at RT (1-2h) add_cu->stir2 complex Chiral Cu(II) Complex Formed stir2->complex isolate Isolate and Dry Product complex->isolate end End isolate->end

Caption: Workflow for the synthesis of a chiral Cu(II)-Schiff base complex.

Protocol 2: Enantioselective Henry Reaction Catalyzed by the Chiral Copper(II) Complex

Materials:

  • Chiral Copper(II)-Schiff base complex (from Protocol 1)

  • Aldehyde (1.0 eq)

  • Nitromethane (used as reactant and solvent, typically in large excess)

  • A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., isopropanol, if nitromethane is not the solvent)

Procedure:

  • To a dry reaction vial, add the chiral Copper(II)-Schiff base complex (5-10 mol%).

  • Add the solvent (e.g., isopropanol, 2 mL per 0.5 mmol of aldehyde).

  • Stir the mixture for 30-60 minutes at the desired reaction temperature (e.g., 0 °C or room temperature) to ensure dissolution and catalyst activation.

  • Add the aldehyde (1.0 eq, e.g., 0.5 mmol).

  • Add nitromethane (e.g., 10 eq or as solvent).

  • Add the base (e.g., DIPEA, 10 mol%) to initiate the reaction.

  • Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours). Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a dilute aqueous solution of HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

A plausible catalytic cycle for the copper-catalyzed enantioselective Henry reaction is depicted below. The cycle involves the coordination of the aldehyde to the chiral copper complex, followed by the enantioselective addition of the nitronate anion.

Caption: Proposed catalytic cycle for the Cu(II)-catalyzed Henry reaction.

Conclusion

Copper complexes with chiral ligands derived from amino acids represent a versatile and powerful class of catalysts for enantioselective synthesis. They have been successfully applied to important transformations like the Henry reaction, providing access to valuable chiral building blocks. The protocols and data presented here serve as a guide for researchers interested in exploring this area of catalysis. Further development of new ligands and reaction conditions is expected to continue expanding the scope and utility of these bio-inspired catalytic systems.

References

Application Notes and Protocols: Copper L-Aspartate as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds. These reactions are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency and substrate scope of copper-catalyzed couplings can be significantly enhanced by the use of appropriate ligands. Among these, amino acids have garnered considerable attention due to their low cost, ready availability, and ability to accelerate reaction rates under milder conditions.[1][2]

While L-proline and N,N-dimethylglycine are the most extensively studied amino acid ligands in this context, other α-amino acids have also been shown to promote Ullmann-type coupling reactions.[2][3] This document provides detailed application notes and adapted protocols for the use of Copper L-Aspartate as a catalyst system in C-N, C-O, and C-S cross-coupling reactions. The protocols provided are based on established methodologies for similar copper/amino acid catalytic systems due to the limited specific literature on this compound.

Synthesis of Copper(II) L-Aspartate Catalyst

A straightforward protocol for the synthesis of a copper(II) L-aspartate complex is adapted from procedures for preparing similar copper-amino acid complexes.[4]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-Aspartic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Protocol:

  • Dissolve L-aspartic acid (1.33 g, 10 mmol) in deionized water (50 mL) containing sodium hydroxide (0.80 g, 20 mmol).

  • In a separate beaker, dissolve copper(II) sulfate pentahydrate (2.50 g, 10 mmol) in deionized water (50 mL).

  • Slowly add the copper sulfate solution to the L-aspartate solution with constant stirring.

  • A blue precipitate of copper(II) L-aspartate will form.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the precipitate by filtration and wash it with deionized water followed by ethanol.

  • Dry the solid under vacuum to obtain the copper(II) L-aspartate catalyst.

Cross-Coupling Reactions: Application Notes

This compound can be employed as an in situ generated or pre-formed catalyst for various cross-coupling reactions. The L-aspartate ligand is believed to enhance the solubility of the copper catalyst and facilitate the catalytic cycle.

C-N Cross-Coupling (Ullmann Condensation)

The copper-catalyzed N-arylation of amines, amides, and nitrogen heterocycles is a fundamental transformation in organic synthesis. The use of amino acid ligands allows these reactions to proceed at lower temperatures compared to the classical Ullmann conditions.[2][5]

C-O Cross-Coupling

The formation of diaryl ethers via copper-catalyzed O-arylation of phenols is another critical reaction in the synthesis of natural products and pharmaceuticals. Amino acid-based ligands have been shown to be effective in promoting these transformations.[6][7]

C-S Cross-Coupling

Copper-catalyzed C-S cross-coupling provides a versatile method for the synthesis of aryl sulfides. Amino acid ligands can facilitate the coupling of aryl halides with a variety of sulfur nucleophiles.[8]

Quantitative Data from Copper/Amino Acid-Catalyzed Cross-Coupling Reactions

The following tables summarize representative data from the literature for cross-coupling reactions catalyzed by copper in the presence of various amino acid ligands. This data provides a benchmark for the expected performance of a this compound catalytic system.

Table 1: Copper-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines

EntryAryl HalideAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilineL-Proline10K₂CO₃DMSO902495
2BromobenzeneMorpholineL-Proline5K₃PO₄Toluene1101888
34-IodotoluenePyrrolidineN,N-Dimethylglycine10Cs₂CO₃Dioxane1002492
42-Chlorobenzonitrilen-HexylamineL-Proline20K₂CO₃DMF1203678

Table 2: Copper-Catalyzed C-O Cross-Coupling of Aryl Halides with Phenols

EntryAryl HalidePhenolLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenolN,N-Dimethylglycine10K₃PO₄DMF1202490
24-Bromotoluene4-MethoxyphenolL-Proline5Cs₂CO₃Toluene1101885
32-Iodophenol2,6-DimethylphenolPicolinic Acid10K₃PO₄DMSO902492
44-ChloronitrobenzenePhenolL-Proline20K₂CO₃NMP1303675

Table 3: Copper-Catalyzed C-S Cross-Coupling of Aryl Halides with Thiols

EntryAryl HalideThiolLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneThiophenolL-Proline10K₃PO₄DMF1101294
24-Bromotoluene4-MethylthiophenolN-Methylglycine5K₂CO₃Toluene1001889
32-IodophenolBenzyl mercaptanL-Proline10Cs₂CO₃Dioxane1202482
44-ChloroacetophenoneThiophenolL-Proline20K₂CO₃NMP1303670

Experimental Protocols (Adapted)

Note: The following protocols are adapted from general procedures for copper/amino acid-catalyzed cross-coupling reactions. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates when using this compound.

Protocol 1: C-N Cross-Coupling of an Aryl Halide with an Amine

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Aspartic acid (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, amine, CuI, L-aspartic acid, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add DMSO via syringe.

  • Seal the vial and heat the reaction mixture at 90-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C-O Cross-Coupling of an Aryl Halide with a Phenol

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • L-Aspartic acid (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (3 mL)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, phenol, CuI, L-aspartic acid, and Cs₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add toluene via syringe.

  • Seal the vial and heat the reaction mixture at 110-120 °C with vigorous stirring for 24-36 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Filter through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: C-S Cross-Coupling of an Aryl Halide with a Thiol

Materials:

  • Aryl halide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Aspartic acid (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • In a reaction tube, combine the aryl halide, thiol, CuI, L-aspartic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add DMF via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, allow the reaction to cool to ambient temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow reagents Aryl Halide, Nucleophile, Base reaction_setup Combine in Reaction Vial under Inert Atmosphere reagents->reaction_setup catalyst CuI / L-Aspartic Acid catalyst->reaction_setup solvent Solvent solvent->reaction_setup heating Heat and Stir reaction_setup->heating workup Workup: - Cool - Dilute - Filter - Extract heating->workup purification Purification: Column Chromatography workup->purification product Coupled Product purification->product catalytic_cycle cluster_regeneration CuI_L Cu(I)-Aspartate CuIII_complex Cu(III) Intermediate CuI_L->CuIII_complex Oxidative Addition CuI_product Cu(I)-Aspartate CuIII_complex->CuI_product Reductive Elimination ArNu Ar-Nu CuIII_complex->ArNu CuI_product->CuI_L Ligand Exchange HX H-X CuI_product->HX ArX Ar-X ArX->CuIII_complex NuH Nu-H NuH->CuI_product Base Base Base->HX

References

Application Notes and Protocols: Copper L-aspartate in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Copper L-aspartate in biodegradable polymers, drawing upon established principles of copper-containing biomaterials. While direct literature on this compound-polymer composites is emerging, the following protocols are based on well-documented methodologies for incorporating copper compounds into biodegradable matrices for biomedical applications.

Introduction

Copper is an essential trace element with potent antimicrobial and pro-angiogenic properties.[1][2] Its incorporation into biodegradable polymers offers a promising strategy for developing advanced biomaterials for tissue engineering, drug delivery, and medical devices.[1][2] this compound, a complex of copper with the amino acid L-aspartic acid, provides a biocompatible source of copper ions. Poly(aspartic acid), a biodegradable polymer, has a strong affinity for metal ions like copper, suggesting that L-aspartic acid as a ligand can facilitate the integration and controlled release of copper from a polymer matrix.[3][4]

Biodegradable polymers such as poly(lactic acid) (PLA), poly(caprolactone) (PCL), and chitosan are widely used in biomedical applications due to their biocompatibility and tunable degradation rates.[5] The incorporation of this compound into these polymers can impart antimicrobial functionality and promote tissue regeneration.

Applications

Antimicrobial Materials and Coatings

This compound-loaded biodegradable polymers can be utilized as antimicrobial coatings for medical devices, wound dressings, and packaging materials to prevent biofilm formation and reduce the risk of infections.[6][7][8] The release of copper ions from the polymer matrix disrupts bacterial cell membranes and generates reactive oxygen species, leading to bacterial death.[9]

Tissue Engineering Scaffolds

In tissue engineering, scaffolds containing this compound can promote the regeneration of bone and other tissues.[2] Copper ions have been shown to stimulate angiogenesis (the formation of new blood vessels) and osteogenesis (bone formation) by upregulating the expression of vascular endothelial growth factor (VEGF).[1][2] Biodegradable scaffolds releasing this compound can thus support cell adhesion, proliferation, and differentiation.[2][10]

Controlled Drug Delivery

The biodegradable polymer matrix can be designed to release this compound in a controlled manner over a desired period. This is particularly beneficial for applications requiring sustained antimicrobial activity or prolonged stimulation of tissue regeneration. The release kinetics can be modulated by altering the polymer composition, porosity, and the loading of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and evaluation of this compound-biodegradable polymer composites.

Protocol 1: Synthesis of this compound-Polymer Composite Films (Solvent Casting Method)

This protocol describes a general method for preparing composite films of this compound with PLA or PCL.

Materials:

  • Poly(lactic acid) (PLA) or Poly(caprolactone) (PCL)

  • This compound powder

  • Dichloromethane (DCM) or Chloroform

  • Glass petri dishes

  • Magnetic stirrer

Procedure:

  • Prepare a 5% (w/v) solution of PLA or PCL in DCM by dissolving the polymer pellets in the solvent under magnetic stirring until a homogenous solution is obtained.

  • Disperse a calculated amount of this compound powder into the polymer solution to achieve the desired final concentration (e.g., 0.5%, 1%, 2% w/w relative to the polymer).

  • Continue stirring for 2-4 hours to ensure uniform dispersion of the this compound.

  • Pour the resulting suspension into a glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once the film is completely dry, carefully peel it from the petri dish.

  • Store the composite film in a desiccator until further use.

Protocol 2: Characterization of this compound-Polymer Composites

1. Surface Morphology (Scanning Electron Microscopy - SEM):

  • Mount a small section of the composite film onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Observe the surface morphology and the dispersion of this compound particles under the SEM.

2. Chemical Composition (Fourier-Transform Infrared Spectroscopy - FTIR):

  • Obtain FTIR spectra of the pure polymer, pure this compound, and the composite film.

  • Analyze the spectra to identify characteristic peaks and confirm the presence of both components in the composite.

3. Copper Release Study:

  • Cut a known weight and size of the composite film.

  • Immerse the film in a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C in a shaker.

  • At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48, 72 hours), withdraw a small aliquot of the PBS.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Determine the concentration of copper in the collected aliquots using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

  • Calculate the cumulative percentage of copper released over time.

Protocol 3: Evaluation of Antimicrobial Activity

1. Zone of Inhibition Assay (Agar Disc Diffusion):

  • Prepare Mueller-Hinton agar plates.

  • Spread a lawn of a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) on the agar surface.

  • Cut circular discs of a specific diameter from the this compound-polymer composite film and a pure polymer film (as a control).

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the clear zone of inhibition around the discs.

2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

  • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

  • To determine the MBC, subculture the contents of the wells with no visible growth onto fresh agar plates.

  • The MBC is the lowest concentration that results in a 99.9% reduction in bacterial viability.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in tables for clear comparison.

Table 1: Copper Release from PLA-Copper L-aspartate Composite Films

Time (hours)0.5% Cu-Aspartate (% Cumulative Release)1% Cu-Aspartate (% Cumulative Release)2% Cu-Aspartate (% Cumulative Release)
15.2 ± 0.88.1 ± 1.212.5 ± 2.1
615.7 ± 2.122.4 ± 3.530.1 ± 4.2
1228.3 ± 3.935.8 ± 4.845.6 ± 5.9
2445.1 ± 5.255.2 ± 6.168.3 ± 7.4
4862.8 ± 6.875.9 ± 8.385.1 ± 9.2
7278.4 ± 7.988.1 ± 9.594.2 ± 10.1

Table 2: Antimicrobial Efficacy of this compound Composites

MaterialZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Pure PLA Film00>1024>1024
1% Cu-Aspartate-PLA15 ± 1.512 ± 1.2128256
2% Cu-Aspartate-PLA22 ± 2.118 ± 1.864128

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Antimicrobial Evaluation s1 Dissolve Polymer (PLA/PCL) in Solvent s2 Disperse Copper L-aspartate s1->s2 s3 Solvent Casting s2->s3 s4 Composite Film s3->s4 c1 SEM (Morphology) s4->c1 c2 FTIR (Composition) s4->c2 c3 Copper Release (AAS/ICP-MS) s4->c3 e1 Zone of Inhibition s4->e1 s4->e1 e2 MIC/MBC Determination s4->e2 s4->e2

Caption: Experimental workflow for synthesis, characterization, and evaluation.

Antimicrobial_Mechanism cluster_composite Polymer Composite cluster_release Release cluster_bacterium Bacterial Cell composite This compound in Biodegradable Polymer release Release of Cu²⁺ ions composite->release Degradation/ Diffusion membrane Cell Membrane Disruption release->membrane ros Generation of ROS release->ros death Bacterial Cell Death membrane->death dna DNA Damage ros->dna dna->death

References

Application Notes and Protocols for the Growth of Copper (II) L-aspartate Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper (II) L-aspartate is a metal-organic complex that has garnered interest in various scientific fields, including materials science and pharmaceuticals. The availability of high-quality single crystals is crucial for detailed structural analysis (e.g., X-ray crystallography) and for investigating its physical and chemical properties. This document provides a detailed protocol for the synthesis and subsequent growth of Copper (II) L-aspartate single crystals via the slow evaporation method.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of the Copper (II) L-aspartate complex, which serves as the precursor for crystallization.

ParameterValueReference
Molar Ratio (CuCl₂·2H₂O : L-aspartic acid)1:3[1]
pH of reaction mixture4[1]
Reaction Temperature60°C[1]
Reaction Time3 hours[1]
Yield of solid product~95%[1]

Experimental Protocols

This section outlines the detailed methodology for the synthesis of the Copper (II) L-aspartate complex and the subsequent growth of single crystals.

Part 1: Synthesis of Copper (II) L-aspartate Complex

This protocol is adapted from the synthesis of related copper-amino acid complexes.[1]

Materials:

  • Copper (II) chloride dihydrate (CuCl₂·2H₂O)

  • L-aspartic acid

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Distilled water

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • pH meter

  • Beakers and flasks

  • Filter paper and funnel

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve L-aspartic acid in distilled water in a beaker.

    • In a separate beaker, dissolve Copper (II) chloride dihydrate in distilled water.

  • Reaction Setup:

    • Mix the L-aspartic acid and Copper (II) chloride solutions in a round-bottom flask equipped with a magnetic stir bar.

    • Attach a reflux condenser to the flask.

  • pH Adjustment:

    • Slowly add 0.1 M NaOH solution to the mixture while stirring to adjust the pH to 4.[1] Monitor the pH using a calibrated pH meter.

  • Reaction:

    • Heat the mixture to 60°C and allow it to reflux with continuous stirring for 3 hours.[1] A blue solution or precipitate should form.

  • Isolation of the Complex:

    • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

    • If a precipitate has formed, collect the blue solid by vacuum filtration.

    • Wash the solid with a small amount of cold distilled water to remove any unreacted starting materials.

    • Dry the resulting blue powder in a desiccator. This powder is the Copper (II) L-aspartate complex.

Part 2: Single Crystal Growth by Slow Evaporation

This protocol employs the slow evaporation method, a common technique for growing high-quality single crystals from a solution.[2]

Materials:

  • Synthesized Copper (II) L-aspartate powder

  • Distilled water (or a suitable solvent mixture)

  • Crystallization dish (e.g., a small beaker or petri dish)

  • Parafilm or aluminum foil with pinholes

  • Microscope for crystal observation

Procedure:

  • Preparation of a Saturated Solution:

    • In a clean beaker, add a small amount of the synthesized Copper (II) L-aspartate powder.

    • Gradually add distilled water while stirring until the powder dissolves completely. To ensure a saturated or near-saturated solution, add the powder until a small amount no longer dissolves.

    • Gently heat the solution to aid dissolution, if necessary.

  • Filtration:

    • Filter the solution through a clean filter paper into a clean crystallization dish to remove any undissolved particles or impurities.

  • Crystallization Setup:

    • Cover the top of the crystallization dish with parafilm or aluminum foil.

    • Carefully pierce a few small holes in the cover to allow for slow evaporation of the solvent.[2]

  • Crystal Growth:

    • Place the crystallization dish in a location with a stable temperature and minimal vibrations to avoid disturbing the crystal growth process.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting Crystals:

    • Monitor the dish periodically for the formation of crystals.

    • Once single crystals of a suitable size have formed, carefully remove them from the solution using tweezers.

    • Gently dry the crystals on a piece of filter paper.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and crystallization of Copper (II) L-aspartate.

experimental_workflow cluster_synthesis Part 1: Synthesis of Copper (II) L-aspartate cluster_crystallization Part 2: Single Crystal Growth prep_solutions Prepare Aqueous Solutions of CuCl₂·2H₂O and L-aspartic acid mixing Mix Solutions prep_solutions->mixing prepare_sat_sol Prepare Saturated Solution of the complex ph_adjust Adjust pH to 4 with 0.1 M NaOH mixing->ph_adjust reflux Reflux at 60°C for 3 hours ph_adjust->reflux cool_filter Cool and Filter to obtain solid reflux->cool_filter dry Dry the solid complex cool_filter->dry dry->prepare_sat_sol Use synthesized powder filter_sol Filter the solution prepare_sat_sol->filter_sol slow_evap Slow Evaporation in a covered dish filter_sol->slow_evap harvest Harvest Single Crystals slow_evap->harvest

Caption: Workflow for the synthesis and single crystal growth of Copper (II) L-aspartate.

References

Application Notes and Protocols for the Analytical Characterization of Copper L-Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper L-aspartate is a metal-amino acid complex with significant interest in pharmaceutical and nutritional research. Its biological activity and stability are intrinsically linked to its chemical structure and purity. Therefore, a thorough analytical characterization is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and experimental protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound. The methodologies cover the determination of elemental composition, structural elucidation, thermal stability, and purity assessment.

Overall Characterization Workflow

The comprehensive analysis of this compound involves a multi-technique approach to elucidate its identity, purity, structure, and stability. The following workflow provides a logical sequence for a thorough characterization.

Characterization_Workflow cluster_synthesis Synthesis & Isolation Synthesis Synthesis of This compound EA Elemental Analysis (CHN & Copper Content) Synthesis->EA Verify Stoichiometry FTIR FT-IR Spectroscopy Synthesis->FTIR Confirm Coordination HPLC HPLC Analysis Synthesis->HPLC Assess Purity & Quantify Ligand XRD Powder X-Ray Diffraction (PXRD) EA->XRD Correlate with Crystal Structure UVVis UV-Vis Spectroscopy FTIR->UVVis Electronic Transitions TGA_DSC Thermal Analysis (TGA/DSC) XRD->TGA_DSC Assess Crystalline Phase Stability

Caption: Workflow for the analytical characterization of this compound.

Elemental Analysis: Stoichiometric Verification

Application Note

Elemental analysis is a fundamental technique to determine the empirical formula of the synthesized this compound complex. It involves quantifying the percentage of carbon (C), hydrogen (H), and nitrogen (N) through combustion analysis, and the copper (Cu) content, typically by Atomic Absorption Spectroscopy (AAS). The experimental percentages are then compared with the calculated theoretical values for the expected molecular formula to confirm the stoichiometry of the complex.[1]

CHN Analysis

Protocol:

  • Sample Preparation: Dry the this compound sample in a vacuum oven at a suitable temperature (e.g., 60-80°C) to remove any residual solvent or moisture. Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. Compare these experimental values with the theoretical percentages calculated from the proposed formula of the complex.

Copper Content by Flame Atomic Absorption Spectroscopy (FAAS)

Protocol:

  • Standard Preparation: Prepare a stock solution of 1000 mg/L copper from a certified standard.[2] From this stock, prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/L) in 0.5 M HNO₃.[2]

  • Sample Preparation: Accurately weigh a known amount of the this compound complex and dissolve it in dilute nitric acid (e.g., 1.5 M HNO₃) to ensure complete dissolution of the complex and elution of copper.[3] Dilute the sample solution with deionized water to bring the copper concentration within the linear range of the calibration curve.

  • Instrumentation: Use a Flame Atomic Absorption Spectrometer equipped with a copper hollow cathode lamp.

  • Instrument Parameters: Set the instrument parameters as follows (example values):

    • Wavelength: 324.8 nm[2][3]

    • Lamp Current: 3-3.5 mA[2][3]

    • Slit Width: 0.5 nm[2]

    • Flame: Air-acetylene[2]

  • Measurement: Aspirate the blank (0.5 M HNO₃), calibration standards, and sample solutions into the flame and record the absorbance readings.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of copper in the sample solution from the calibration curve and calculate the percentage of copper in the original complex.

Data Presentation: Elemental Composition
ElementFound (%)Calculated (%) for C₈H₂₄CuN₂O₁₄
C22.1522.05
H5.455.55
N6.466.43
Cu14.6714.58
Data adapted from a study on electrochemically synthesized copper-aspartic acid complexes.[1]

Spectroscopic Techniques: Structural Elucidation

The relationship between key spectroscopic techniques and the structural information they provide is crucial for a comprehensive analysis.

Spectroscopy_Relationship Compound This compound FTIR FT-IR Spectroscopy Compound->FTIR UVVis UV-Vis Spectroscopy Compound->UVVis XRD Powder X-Ray Diffraction Compound->XRD Info_FTIR • Identifies functional groups • Confirms coordination of  -COO⁻ and -NH₂ groups • Detects M-O and M-N bonds FTIR->Info_FTIR Info_UVVis • Probes d-d electronic transitions • Provides information on the  coordination geometry of Cu(II) UVVis->Info_UVVis Info_XRD • Determines crystalline structure • Identifies phase purity • Measures crystallite size XRD->Info_XRD

Caption: Relationship between spectroscopic techniques and structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note:

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in the coordination between the copper ion and the L-aspartic acid ligand. By comparing the spectrum of the complex with that of the free L-aspartic acid, shifts in the characteristic absorption bands of the amino (-NH₂) and carboxylate (-COO⁻) groups can be observed. These shifts provide direct evidence of coordination.[4] Specifically, a shift in the asymmetric and symmetric stretching vibrations of the carboxylate group and the N-H bending vibrations confirms that both moieties are involved in chelation.[5]

Protocol:

  • Sample Preparation: Prepare a solid sample by grinding a small amount (1-2 mg) of this compound with dry potassium bromide (KBr) powder (approx. 200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid powder.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Analysis: Place the KBr pellet or the powder on the ATR crystal and record the spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000–400 cm⁻¹[6]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64

  • Data Analysis: Identify the characteristic absorption bands for the amino and carboxylate groups. Compare the positions of these bands in the complex with those in the free L-aspartic acid ligand to determine the coordination sites.

Data Presentation: Key FT-IR Vibrational Frequencies (cm⁻¹)
Functional GroupL-Aspartic Acid (Typical)This compound (Typical Shift)Assignment
N-H Stretch (amino group)~3100-3000ShiftedInvolvement of -NH₂ in coordination[4]
C=O Stretch (asymmetric)~1640Shifted to lower frequency (~1600-1630)Involvement of -COO⁻ in coordination[1]
C=O Stretch (symmetric)~1410Shifted to higher frequencyInvolvement of -COO⁻ in coordination
Cu-N StretchN/A~550Formation of coordinate bond[6]
Cu-O StretchN/A~450Formation of coordinate bond[6]
UV-Visible (UV-Vis) Spectroscopy

Application Note:

UV-Vis spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the Cu(II) ion. The position and shape of the absorption maximum (λ_max) are sensitive to the coordination environment and geometry around the central copper atom. For many Cu(II) complexes, a broad absorption band in the visible region is indicative of its coordination chemistry.[4][6]

Protocol:

  • Sample Preparation: Prepare a solution of this compound of a known concentration by dissolving it in deionized water or a suitable buffer.[6] The concentration should be adjusted to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Analysis: Record the absorption spectrum of the sample solution against a solvent blank.

  • Instrument Parameters:

    • Wavelength Range: 300–1000 nm[6]

    • Scan Speed: Medium

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The position of this peak can be used to infer the coordination geometry of the Cu(II) center. For instance, a λ_max around 820 nm has been reported for a Cu(Asp)Cl₂ complex.[6]

Powder X-Ray Diffraction (PXRD)

Application Note:

PXRD is a critical technique for analyzing the crystalline structure of the this compound complex. It can confirm whether the synthesized material is crystalline or amorphous, identify the crystal phase, and assess its purity.[7][8] The diffraction pattern is a unique fingerprint of a specific crystalline solid. Variable-temperature PXRD can also be used to study structural changes upon heating.[7]

Protocol:

  • Sample Preparation: Finely grind the this compound powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

  • Instrumentation: Use a powder X-ray diffractometer.

  • Instrument Parameters (Example):

    • X-ray Source: Cu Kα (λ = 0.1542 nm)[9]

    • Voltage: 40 kV[9]

    • Current: 30 mA[9]

    • Scan Range (2θ): 20° to 70°[9]

    • Step Size: 0.05°[9]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to determine the positions and intensities of the diffraction peaks. This pattern can be compared to databases or theoretical patterns to identify the crystal structure.

Thermal Analysis: Stability and Decomposition

Application Note

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns, the presence of water molecules (hydrated or coordinated), and the final residue.[10][11] DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting, decomposition, and changes in heat capacity.[7][11]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina or platinum).[11]

  • Instrumentation: Use a simultaneous TGA/DSC analyzer.

  • Instrument Parameters (Example):

    • Temperature Range: 25–800 °C[10]

    • Heating Rate: 10 °C/min[10][11]

    • Atmosphere: Nitrogen or air[10][11]

    • Flow Rate: 30-50 mL/min[10][11]

  • Data Analysis:

    • TGA: Analyze the TGA curve for mass loss steps. Determine the temperature ranges and percentage mass loss for each step. The initial mass loss often corresponds to the removal of water molecules, while subsequent steps relate to the decomposition of the organic ligand. The final residue at high temperatures is typically copper oxide (CuO).[7]

    • DSC: Analyze the DSC curve for endothermic or exothermic peaks corresponding to events like dehydration and decomposition.

Data Presentation: Thermal Analysis of L-CuAsp
Temperature Range (°C)Mass Loss (%)DSC EventAssignment
~25 - 17024.7 - 25.2EndothermicLoss of water molecules[7]
>170GradualExothermicAmorphization and decomposition[7]
~370--Formation of CuO as final residue[7]
Data derived from a study on L-CuAsp coordination polymers.[7]

Chromatographic Techniques: Purity and Ligand Quantification

Application Note

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. It can be used to detect and quantify unreacted L-aspartic acid, byproducts, or degradation products. Due to the polar nature of L-aspartic acid and its lack of a strong UV chromophore, methods may involve ion-pair chromatography or derivatization, coupled with UV or other detectors like a Charged Aerosol Detector (CAD).[12]

Protocol (Ion-Pair HPLC for L-Aspartic Acid Impurity):

  • Mobile Phase Preparation: An example mobile phase for separating aspartic acid from its impurities is a mixture of 7 mM perfluoropentanoic acid (PFPA) and 4 mM trifluoroacetic acid (TFA) in deionized water.[12]

  • Standard Preparation: Prepare a stock solution of L-aspartic acid standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Gentle heating may be required for complete dissolution.[12] Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system with a suitable column (e.g., a C18 column with embedded amide moieties for stability in aqueous conditions) and a UV or CAD detector.[12]

  • Chromatographic Conditions (Example):

    • Column: Acclaim Trinity P1 or similar

    • Mobile Phase: Isocratic elution with 7 mM PFPA and 4 mM TFA in water[12]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm or CAD

  • Data Analysis: Identify and quantify the L-aspartic acid peak in the sample chromatogram by comparing its retention time and peak area with those of the standards. Calculate the percentage of free L-aspartic acid as an impurity.

References

Application Notes and Protocols for In Vitro Biological Assays of Copper L-Aspartate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential in vitro biological activities of Copper L-aspartate and detailed protocols for relevant assays. Due to the limited availability of published data specifically for this compound, the experimental protocols and some of the presented data are based on studies of closely related copper-amino acid complexes and other copper-containing compounds. These should serve as a guide for designing and conducting experiments with this compound.

Anticancer Activity

Copper complexes have emerged as promising anticancer agents. Their mechanisms of action often involve the induction of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis or other forms of cell death in cancer cells.[1][2][3] Copper compounds can selectively target cancer cells due to their higher metabolic rate and increased demand for copper.[3]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol: MTT Assay for Cytotoxicity of this compound

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, Hep-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (e.g., cisplatin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells and incubate (24-72h) B->D C Prepare this compound dilutions C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assessment

Copper complexes can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][5] Assays to detect apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and measurement of caspase activity.

Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway of Copper-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Cu_Asp This compound ROS Increased ROS Cu_Asp->ROS Bax Bax activation ROS->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of copper-induced apoptosis via oxidative stress.

Quantitative Data for Anticancer Activity of Copper-Amino Acid Complexes
CompoundCell LineIC50 (µM)Reference
[Cu(L-asparagine)(phen)]ClPC3 (Prostate)5.7[5]
[Cu(L-methionine)(phen)]ClPC3 (Prostate)7.4[5]
[Cu(phen)(L-tyr)Cl]·3H₂OMCF-7 (Breast)Not specified[3]
[Cu(phen)(L-tyr)Cl]·3H₂OMDA-MB-231 (Breast)Not specified[3]
Copper(II) phosphonate with glutamineHepatocellular carcinoma9.58 (as Zn complex)[6]

Antimicrobial Activity

Copper and its compounds have long been known for their antimicrobial properties.[7][8] They are effective against a broad spectrum of bacteria, fungi, and viruses. The mechanism of action involves the generation of ROS, damage to cell membranes, and interference with essential enzymes.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

    • Optionally, add a viability indicator like resazurin or MTT to aid in the determination.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare bacterial inoculum C Inoculate 96-well plate A->C B Prepare serial dilutions of This compound B->C D Incubate for 18-24h C->D E Visually assess turbidity D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Quantitative Data for Antimicrobial Activity of Copper-Amino Acid Complexes

The following table presents MIC values for copper-amino acid complexes against various microorganisms. Specific data for this compound is not available.

CompoundMicroorganismMIC (µg/mL)Reference
Copper-amino acid chelateE. coliNot specified[9]
Copper-amino acid chelateS. aureusNot specified[9]
Copper-amino acid chelateE. faecalisNot specified[9]
Copper(II) pyrazole complexA. haemolyticum0.00545[10]
Copper(II) pyrazole complexS. aureus0.0520712[10]

Anti-inflammatory Activity

Copper complexes have shown anti-inflammatory properties, potentially through the modulation of inflammatory pathways and the scavenging of free radicals.[11]

Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

    • Prepare a control group with 2 mL of distilled water instead of the compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Use a standard anti-inflammatory drug like aspirin as a reference.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100

Logical Relationship in Anti-inflammatory Assay

AntiInflammatory_Logic Heat Heat (70°C) Albumin Albumin Heat->Albumin Denatured_Albumin Denatured Albumin (Inflammation Marker) Albumin->Denatured_Albumin Cu_Asp This compound Inhibition Inhibition Cu_Asp->Inhibition Inhibition->Denatured_Albumin prevents

Caption: Logical diagram of the albumin denaturation assay for anti-inflammatory activity.

Quantitative Data for Anti-inflammatory Activity
CompoundAssayMax Inhibition (%)Concentration (µg/mL)Reference
Leucas aspera Copper NanoparticlesAlbumin Denaturation70.30 ± 1.721000[12]
Aspirin (Reference)Albumin Denaturation83.62 ± 1.711000[12]

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. The quantitative data presented is for related copper complexes and should be used as a reference for the potential activity of this compound. It is crucial to conduct thorough literature research and preliminary experiments to validate these methods for the specific compound of interest.

References

Methods for Studying the Kinetics of Copper L-aspartate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper complexes, known for their versatile redox chemistry, are pivotal in various catalytic transformations in both biological and synthetic systems.[1] The coordination of copper ions with amino acids, such as L-aspartic acid, can yield catalysts with unique stereochemical properties and reactivity. Understanding the kinetic profile of reactions catalyzed by Copper (II) L-aspartate is crucial for elucidating reaction mechanisms, optimizing reaction conditions, and developing novel therapeutic agents or industrial processes.

This document provides detailed methodologies for investigating the kinetics of reactions catalyzed by a pre-formed Copper (II) L-aspartate complex. As a model system, we will focus on an oxidation reaction, where the progress can be conveniently monitored using UV-Vis spectrophotometry. The protocols described are applicable for both slow and rapid reaction kinetics, employing standard and stopped-flow spectrophotometric techniques.

Core Principles

The kinetic analysis of a catalyzed reaction typically involves monitoring the change in concentration of a reactant or product over time. UV-Vis spectrophotometry is a widely used technique for this purpose, as it allows for real-time tracking of species that absorb light in the ultraviolet or visible range.[2]

For many catalytic reactions that exhibit saturation kinetics, the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) can be described by the Michaelis-Menten model.[3]

Michaelis-Menten Equation: v₀ = (Vmax * [S]) / (Km + [S])

  • Vmax: The maximum rate achieved by the system at saturating substrate concentrations.[4]

  • Km: The substrate concentration at which the reaction rate is half of Vmax.[4] It is often used as a measure of the catalyst's affinity for the substrate.

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten curve can be generated, and the kinetic parameters Vmax and Km can be determined through non-linear regression analysis.[5]

Experimental Protocols

Protocol 1: Preparation of Copper (II) L-aspartate Catalyst Stock Solution

This protocol describes the preparation of a stock solution of the Copper (II) L-aspartate complex.

Materials:

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • L-Aspartic Acid

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Buffer solution (e.g., Phosphate or HEPES buffer, pH 7.4)

Procedure:

  • Prepare a 100 mM solution of L-Aspartic Acid in deionized water. It may be necessary to add a stoichiometric amount of NaOH to fully dissolve the amino acid by deprotonating its carboxylic acid groups.

  • Prepare a 50 mM solution of Copper (II) Sulfate Pentahydrate in deionized water.

  • Slowly add the Copper (II) Sulfate solution to the L-Aspartic Acid solution while stirring. A 1:2 molar ratio of Cu²⁺ to L-Aspartate is typically used to form the [Cu(L-Asp)₂] complex.

  • A characteristic blue color should form, indicating the formation of the copper-amino acid complex.

  • Adjust the pH of the final solution to the desired value (e.g., 7.4) using the appropriate buffer.

  • Dilute the solution with the buffer to a final desired stock concentration (e.g., 10 mM of the complex).

  • Store the stock solution at 4°C.

Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry (for slow reactions)

This protocol is suitable for reactions with half-lives of several seconds to minutes. Here, we use the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) by hydrogen peroxide (H₂O₂) as a model reaction, which produces a blue colored product with an absorbance maximum around 652 nm.

Materials:

  • Copper (II) L-aspartate catalyst stock solution (from Protocol 3.1)

  • Substrate stock solution (TMB in a suitable solvent like DMSO)

  • Co-oxidant stock solution (H₂O₂ in buffer)

  • Reaction buffer (e.g., Phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to monitor absorbance at 652 nm and equilibrate the sample holder to the desired reaction temperature (e.g., 25°C).

  • Prepare a series of dilutions of the TMB substrate stock solution in the reaction buffer to achieve a range of final concentrations (e.g., 0.05 mM to 1.0 mM).

  • For each kinetic run, add the reaction buffer, the TMB solution, and the Copper (II) L-aspartate catalyst solution to a cuvette. The final catalyst concentration should be kept constant (e.g., 10 µM).

  • Use a buffer-only solution as a blank to zero the spectrophotometer.

  • Initiate the reaction by adding a fixed concentration of H₂O₂ (e.g., 1 mM final concentration) to the cuvette.

  • Quickly mix the contents of the cuvette by inverting it gently and immediately start recording the absorbance at 652 nm as a function of time for a set duration (e.g., 5 minutes).

  • Repeat the experiment for each substrate concentration.

  • Perform control experiments in the absence of the catalyst to determine the background, uncatalyzed reaction rate.

Protocol 3: Kinetic Analysis using Stopped-Flow Spectroscopy (for fast reactions)

This protocol is designed for reactions with half-lives in the millisecond to second range.[6] The stopped-flow technique allows for the rapid mixing of reactants and immediate monitoring of the reaction progress.[7][8]

Materials:

  • Same as Protocol 3.2

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the stopped-flow instrument's syringes and observation cell to the desired reaction temperature.

  • Load one syringe (Syringe A) with a solution containing the TMB substrate and the Copper (II) L-aspartate catalyst in the reaction buffer.

  • Load the second syringe (Syringe B) with a solution of H₂O₂ in the same reaction buffer. The concentrations in the syringes should be double the desired final concentrations to account for the 1:1 mixing.

  • Set the instrument to monitor the change in absorbance at 652 nm.

  • Initiate the automated process. The instrument will rapidly inject and mix the contents of the two syringes, and the reaction will be monitored in the observation cell. Data collection (absorbance vs. time) begins immediately after mixing.

  • The data trace for the first few seconds of the reaction is recorded.

  • Repeat the procedure for a range of substrate concentrations by preparing different solutions for Syringe A.

  • Conduct control experiments, for instance, by replacing the catalyst solution with a buffer to measure the uncatalyzed rate.

Data Analysis and Presentation

Calculation of Initial Rates

The initial reaction rate (v₀) is determined from the slope of the linear portion of the absorbance versus time plot at the beginning of the reaction.

v₀ = (Slope of Abs vs. time) / (ε * l)

where:

  • ε is the molar extinction coefficient of the product (for oxidized TMB at 652 nm, ε ≈ 39,000 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

Michaelis-Menten Analysis
  • Plot the calculated initial rates (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.

  • Fit the resulting data points to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin, or R).[5][9]

  • The fitting algorithm will provide the best-fit values for Vmax and Km, along with their standard errors.

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison. Below is a hypothetical example of such a table.

Table 1: Hypothetical Kinetic Data for Copper L-aspartate Catalyzed TMB Oxidation

[TMB] (mM)Initial Rate (Uncatalyzed) (µM/s)Initial Rate (Catalyzed) (µM/s)
0.050.021.25
0.100.042.30
0.200.083.85
0.400.155.50
0.800.316.90
1.000.387.30
Kinetic Parameters Value
Vmax (µM/s)9.5 ± 0.4
Km (mM)0.25 ± 0.03

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis prep_catalyst Prepare Cu(L-Asp)₂ Stock Solution mix_reagents Mix Catalyst, Substrate, and Initiating Reagent prep_catalyst->mix_reagents prep_reagents Prepare Substrate & Reagent Stock Solutions prep_reagents->mix_reagents setup_instrument Setup Spectrophotometer (Standard or Stopped-Flow) setup_instrument->mix_reagents record_data Record Absorbance vs. Time mix_reagents->record_data vary_conc Repeat for Various Substrate Concentrations record_data->vary_conc calc_rates Calculate Initial Reaction Rates (v₀) record_data->calc_rates vary_conc->mix_reagents plot_data Plot v₀ vs. [Substrate] calc_rates->plot_data fit_model Non-linear Regression to Michaelis-Menten Model plot_data->fit_model get_params Determine Vmax and Km fit_model->get_params

Caption: General workflow for kinetic analysis of catalyzed reactions.

Hypothetical Catalytic Cycle

Catalytic_Cycle catalyst [CuII(L-Asp)₂] substrate_complex [CuII(L-Asp)₂(Substrate)] catalyst->substrate_complex + Substrate intermediate [CuI(L-Asp)₂(Product•)] substrate_complex->intermediate Electron Transfer intermediate->catalyst + H₂O₂ - Product - OH⁻, H₂O oxidized_catalyst [CuIII(L-Asp)₂(OOH)] label_1 Substrate Binding label_2 Redox Step label_3 Catalyst Regeneration

Caption: Hypothetical catalytic cycle for a Cu(L-Asp)₂-catalyzed oxidation.

References

Troubleshooting & Optimization

improving the yield of Copper L-aspartate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Copper L-aspartate Synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for synthesizing this compound?

A1: The pH of the reaction mixture is a critical factor influencing the chelation process and final yield. While the optimal pH can vary slightly based on the specific copper salt and solvent system used, studies indicate that a pH around 4.0 is highly effective, with one study reporting a yield of 95.02% at this value.[1] At very low pH values, an excess of H+ ions can compete with the copper (Cu²⁺) ions for binding to the aspartic acid, which can hinder chelate formation.[2] Some protocols may also use slightly alkaline conditions to ensure the deprotonation of the amino acid's functional groups.[2][3] It is recommended to perform small-scale optimization experiments to determine the ideal pH for your specific conditions.

Q2: What is the recommended molar ratio of Copper(II) to L-aspartic acid?

A2: A common stoichiometric ratio for the synthesis is 1:2 (Copper(II) salt : L-aspartic acid).[1] This ensures that there is sufficient ligand (L-aspartic acid) available to coordinate with the copper ions, driving the reaction toward the formation of the desired bis(aspartato)copper(II) complex.

Q3: My final product is not the expected blue color. What could be the cause?

A3: The expected color of this compound is a blue solid.[1][4] Deviations from this color, such as a greenish hue, could indicate the presence of impurities, unreacted starting materials, or a different coordination structure.[4] The most common solution is to purify the product via recrystallization.[5] Ensure your starting materials are of high purity and that the reaction pH was maintained correctly.

Q4: I'm having trouble precipitating the product from the solution. What can I do?

A4: If the this compound complex is too soluble in your reaction solvent (typically water), precipitation can be challenging. You can induce precipitation by:

  • Adding a co-solvent: Slowly add a solvent in which the complex is less soluble, such as ethanol, to the aqueous solution while stirring.[6]

  • Reducing the volume: Carefully evaporate some of the solvent to concentrate the solution.

  • Cooling the solution: Lowering the temperature decreases the solubility of the product. Placing the reaction vessel in an ice bath can promote crystallization.[7]

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to suboptimal results.

Issue 1: Low Product Yield

A low yield is one of the most common challenges. The cause can often be traced back to one of several key experimental parameters.[8][9]

Below is a guided workflow to diagnose the cause of low yield.

G start Problem: Low Yield check_ph 1. Verify Reaction pH start->check_ph Start Diagnosis check_ratio 2. Check Molar Ratio (Cu:Asp) check_ph->check_ratio solution_ph Adjust pH to ~4.0 using dilute NaOH or HCl. check_ph->solution_ph check_time 3. Review Reaction Time & Temperature check_ratio->check_time solution_ratio Ensure a 1:2 molar ratio of Cu(II) salt to L-aspartic acid. check_ratio->solution_ratio check_isolation 4. Evaluate Product Isolation Technique check_time->check_isolation solution_time Optimize for ~3 hours. Ensure adequate temperature. check_time->solution_time solution_isolation Wash precipitate with minimal cold solvent (e.g., water/ethanol mix). Avoid excessive washing. check_isolation->solution_isolation end_node Improved Yield solution_ph->end_node solution_ratio->end_node solution_time->end_node solution_isolation->end_node

Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.

Data on Factors Influencing Yield

The following tables summarize quantitative data from a study synthesizing a Copper-Aspartate complex from CuCl₂·2H₂O and L-aspartic acid, demonstrating the impact of reaction time and pH on product yield.[1]

Table 1: Effect of Reaction Time on Product Yield

(Conditions: pH maintained at 7.0)

Reaction Time (hours)Mass of Product (g)
10.2083
20.2258
3 0.2967
40.2110

As shown, the maximum yield was achieved at a reaction time of 3 hours.[1]

Table 2: Effect of pH on Product Yield

(Conditions: Reaction time maintained at 3 hours)

Reaction pHMass of Product (g)Yield (%)Product Color
2.00.2935~89.6%Green Solid
4.0 0.3095 95.02% Blue Solid
5.00.2712~82.8%Blue Solid
6.00.2876~87.8%Blue Solid

The highest yield and the desired blue product were obtained at a pH of 4.0.[1]

Experimental Protocols

Protocol 1: Standard Synthesis of Copper (II) L-aspartate

This protocol is based on a method known to produce a high yield of the target compound.[1]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A 1. Dissolve 1 mmol CuCl₂·2H₂O (0.17 g) in 25 mL distilled water. C 3. Mix the two solutions. A->C B 2. Dissolve 2 mmol L-Aspartic Acid (0.26 g) in 25 mL distilled water. B->C D 4. Adjust pH to 4.0 using dilute NaOH. C->D E 5. Stir continuously at room temperature for 3 hours. D->E F 6. Collect precipitate by vacuum filtration. E->F G 7. Wash solid with a cold water/ethanol (1:1) mixture. F->G H 8. Dry the blue solid in a desiccator. G->H I 9. Characterize product (e.g., IR, UV-Vis). H->I

Caption: Step-by-step workflow for the synthesis of this compound.
  • Reactant Preparation :

    • Prepare Solution A by dissolving 0.17 g (1 mmol) of CuCl₂·2H₂O in 25 mL of distilled water.

    • Prepare Solution B by dissolving 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water. Gentle heating may be required to fully dissolve the aspartic acid.

  • Reaction :

    • Combine Solution A and Solution B in a suitable reaction vessel with a magnetic stir bar.

    • Slowly add dilute NaOH solution dropwise while monitoring with a pH meter until the pH of the mixture stabilizes at 4.0.

    • Allow the mixture to stir continuously for 3 hours at room temperature. A blue precipitate should form.

  • Product Isolation :

    • Set up a vacuum filtration apparatus (e.g., a Büchner funnel).

    • Collect the solid precipitate by filtering the reaction mixture.[10]

    • Wash the collected solid sparingly with a cold 1:1 mixture of water and ethanol to remove any unreacted starting materials or soluble impurities.[6]

    • Transfer the solid to a watch glass and dry it in a desiccator to a constant weight.

  • Characterization :

    • The final product should be a blue solid.

    • Confirm the identity and purity of the complex using appropriate analytical techniques, such as Infrared (IR) Spectroscopy to identify the coordination of the amino and carboxyl groups to the copper ion.

References

Technical Support Center: Crystallization of Copper L-aspartate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the crystallization of Copper L-aspartate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the crystallization of this compound?

A1: Researchers may face several challenges, including the formation of a viscous solution that is difficult to crystallize, "oiling out" where the compound separates as a liquid instead of a solid, difficulty in obtaining single crystals, and the formation of amorphous precipitates instead of crystalline material. The solubility of the starting materials, L-aspartic acid and the copper salt, in different solvents can also be a challenge. For instance, amino acids like aspartic acid have low solubility in pure organic solvents.

Q2: What is "oiling out" and how can it be prevented?

A2: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This often occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the crystallization temperature. To prevent oiling out, consider the following strategies:

  • Reduce the level of supersaturation by slowing down the rate of cooling or the addition of an anti-solvent.

  • Ensure the crystallization temperature is below the melting point of your compound.

  • Use a seeding strategy by adding a small crystal of this compound to the solution to encourage crystal growth over nucleation of the oil.

  • Increase the solvent volume to reduce the concentration of the solute.

  • Ensure adequate mixing to avoid localized areas of high supersaturation.

Q3: What is the optimal pH for the crystallization of this compound?

A3: While specific optimal pH values for the crystallization of this compound are not extensively documented in the literature, the pH of the solution is a critical parameter. The solubility of both L-aspartic acid and copper salts is pH-dependent. Generally, the lowest solubility for copper hydroxides is observed between pH 8.0 and 11.0. For the synthesis of sodium L-aspartate, a pH of around 7.2 has been used. It is recommended to perform screening experiments to determine the optimal pH for your specific crystallization system, as it will influence the complexation and solubility, and consequently, the crystal formation.

Q4: How does temperature affect the crystallization of this compound?

A4: Temperature has a significant impact on the solubility of this compound and, therefore, on the crystallization process. Typically, solubility increases with temperature. A common crystallization technique is to dissolve the compound in a suitable solvent at an elevated temperature to create a saturated solution and then slowly cool it to induce crystallization. The rate of cooling will affect the crystal size and quality; slower cooling generally leads to larger and more well-defined crystals.

Q5: What are suitable solvents for the crystallization of this compound?

A5: L-aspartic acid is highly soluble in water and its solubility is influenced by pH.[1] It is insoluble in ethanol.[2] this compound complexes have been synthesized in aqueous solutions. For crystallization, a mixed solvent system, such as water-ethanol, may be employed where water acts as the solvent and ethanol as the anti-solvent. The choice of solvent will depend on the specific form of the this compound complex being crystallized.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form after cooling - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Concentrate the solution by slow evaporation of the solvent.- Add an anti-solvent (a solvent in which the compound is less soluble) dropwise.- Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.- Add seed crystals of this compound.- Cool the solution to a lower temperature.
"Oiling out" or formation of a viscous liquid - High degree of supersaturation.- Crystallization temperature is above the compound's melting point.- Presence of impurities.- Re-heat the solution until the oil dissolves, then add more solvent and cool slowly.- Try a different solvent or a mixture of solvents.- Ensure the starting materials are pure.- Use a seeding strategy.
Formation of amorphous precipitate - Very high level of supersaturation causing rapid precipitation.- Reduce the rate of supersaturation generation (slower cooling or anti-solvent addition).- Vigorously stir the solution during the initial stages of precipitation.- Adjust the pH of the solution.
Poor crystal quality (e.g., small, needle-like, or aggregated crystals) - Rapid crystal growth.- Inadequate mixing.- Presence of impurities.- Slow down the crystallization process by reducing the cooling rate.- Optimize the stirring rate; too slow can lead to aggregation, while too fast can cause crystal breakage.- Purify the starting materials or the crude product before recrystallization.

Quantitative Data

Compound Solvent Temperature (°C) Solubility ( g/100 mL) Reference
L-Aspartic AcidWater200.45[2]
L-Aspartic AcidWater250.54[2]
L-Aspartic AcidWater300.67[2]

Experimental Protocols

Protocol 1: General Crystallization by Slow Evaporation

This protocol is a general method for obtaining crystals from an aqueous solution.

  • Preparation of Saturated Solution:

    • Dissolve the synthesized this compound powder in deionized water at room temperature until no more solute dissolves. A slightly elevated temperature (e.g., 40-50°C) can be used to increase solubility, followed by cooling to room temperature.

    • Filter the solution to remove any undissolved solids.

  • Crystallization:

    • Transfer the clear, saturated solution to a clean beaker or crystallizing dish.

    • Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free location at a constant temperature.

  • Crystal Harvesting:

    • Once crystals of a suitable size have formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of a solvent in which the crystals are sparingly soluble (e.g., a cold water-ethanol mixture) to remove any remaining mother liquor.

    • Dry the crystals on a filter paper or in a desiccator.

Protocol 2: Crystallization by Anti-Solvent Addition

This method is useful when the compound is soluble in one solvent but insoluble in another miscible solvent.

  • Preparation of Concentrated Solution:

    • Dissolve the this compound in a minimum amount of a good solvent (e.g., water).

  • Addition of Anti-Solvent:

    • Slowly add an anti-solvent (e.g., ethanol) dropwise to the stirred solution.

    • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

    • If the turbidity persists, add a few drops of the good solvent to redissolve the precipitate.

  • Crystal Growth:

    • Cover the container and allow it to stand undisturbed at a constant temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Crystal Harvesting:

    • Follow the same procedure as in Protocol 1 for harvesting and drying the crystals.

Visualizations

Experimental_Workflow_Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization Method cluster_harvest Crystal Harvesting start Start with Crude This compound dissolve Dissolve in Solvent (e.g., Water) start->dissolve filter Filter to Remove Insoluble Impurities dissolve->filter method_choice Choose Method filter->method_choice slow_evap Slow Evaporation method_choice->slow_evap anti_solvent Anti-Solvent Addition method_choice->anti_solvent slow_cool Slow Cooling method_choice->slow_cool harvest Harvest Crystals slow_evap->harvest anti_solvent->harvest slow_cool->harvest wash Wash Crystals harvest->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting_Logic start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals Negative oiling_out Oiling Out / Viscous Liquid outcome->oiling_out Negative poor_quality Poor Crystal Quality outcome->poor_quality Negative good_crystals Good Crystals outcome->good_crystals Positive sol_no_xtal Increase Supersaturation (Evaporate/Add Anti-solvent) Induce Nucleation (Scratch/Seed) no_crystals->sol_no_xtal sol_oiling Re-heat & Add More Solvent Slow Down Cooling Use Seeding oiling_out->sol_oiling sol_poor Decrease Supersaturation Rate Optimize Stirring Purify Material poor_quality->sol_poor sol_no_xtal->start Retry sol_oiling->start Retry sol_poor->start Retry

Caption: Troubleshooting logic for this compound crystallization.

References

stability of Copper L-aspartate in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Copper L-aspartate in various solvent systems. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH of the solution: The pH is a critical factor. The formation and stability of the complex are highly dependent on the protonation state of the L-aspartic acid ligand. There is a competition between the copper ion (Cu²⁺) and protons (H⁺) for binding to the amino and carboxylate groups of the aspartate.

  • Solvent Composition and Polarity: The type of solvent and its polarity play a significant role. The stability of copper-amino acid complexes generally increases as the polarity of the solvent decreases. This is because polar solvents, like water, can effectively solvate the copper ion, competing with the L-aspartate ligand.

  • Presence of Competing Ligands: Other molecules in the solution that can coordinate with copper ions may compete with L-aspartate, leading to the formation of different complexes and affecting the overall stability.

Q2: How does pH affect the stability of the this compound complex in aqueous solutions?

A2: In aqueous solutions, the pH dictates which species of the this compound complex is dominant. At a low pH (around 2.5 to 6), a protonated species, CuH(Asp)⁺, is formed. As the pH increases to around 5.5, the Cu(Asp) complex becomes the dominant form. At a higher pH, from 7 to 10, the bis-complex, Cu(Asp)₂, is the most prevalent species. Above pH 6, a hydroxo complex, Cu(Asp)(OH)⁻, begins to form.[1] The stability of these complexes is a direct result of the deprotonation of the L-aspartic acid, allowing for chelation with the copper ion.

Q3: Is this compound stable in pure organic solvents?

A3: Generally, L-aspartic acid itself has poor solubility in pure organic solvents such as acetonitrile, ethanol, dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] This low solubility of the ligand makes these pure solvents unsuitable for the formation of the complex and can lead to precipitation if the complex is transferred into them. While some copper(I) complexes show marked stability in acetonitrile, DMSO, and DMF, the stability of the Copper(II) L-aspartate complex in these pure solvents is expected to be limited by the solubility of the ligand.[3]

Q4: How do mixed aqueous-organic solvents affect the stability of this compound?

A4: The addition of organic co-solvents (e.g., dioxane, ethanol, methanol, DMSO, DMF) to an aqueous solution tends to increase the stability of copper-amino acid complexes.[4][5] Water is a highly polar solvent that strongly solvates copper ions, creating competition for the L-aspartate ligand. By adding a less polar organic solvent, the overall polarity of the solvent system is reduced, which in turn weakens the interaction between water molecules and the copper ion, thus facilitating the binding of L-aspartate and increasing the complex's stability constant.[4]

Q5: What are the expected degradation pathways for this compound?

A5: The degradation of this compound is likely to be initiated by the degradation of the L-aspartate ligand itself. A common degradation pathway for aspartyl residues in peptides and proteins involves the formation of a metastable succinimide (a cyclic imide) intermediate through a nucleophilic attack.[6][7] This intermediate can then hydrolyze to form a mixture of aspartyl and iso-aspartyl linkages, or the peptide bond can undergo hydrolysis.[6][8] The rate of this degradation is influenced by factors such as pH and temperature.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of a blue solid upon addition of an organic solvent. The solubility of this compound is likely low in the chosen organic solvent.Consider using a mixed aqueous-organic solvent system. Gradually increase the proportion of the organic solvent to find a balance between stability and solubility.
Loss of blue color in the solution over time. This may indicate the degradation of the this compound complex. This could be due to pH changes or degradation of the L-aspartate ligand.Check and buffer the pH of your solution. Store solutions at low temperatures and protected from light to minimize degradation. Analyze the solution for the presence of L-aspartate degradation products.
Inconsistent results in stability assays. Fluctuations in temperature or pH can significantly affect the equilibrium and stability of the complex.Ensure that all experiments are conducted at a constant, controlled temperature. Use a reliable buffer system to maintain a stable pH throughout the experiment.
Difficulty in dissolving L-aspartic acid for complex formation in an organic solvent. L-aspartic acid has very low solubility in most pure organic solvents.[2]It is recommended to synthesize the this compound complex in an aqueous solution first and then carefully study its stability in mixed aqueous-organic systems.
Unexpected UV-Vis spectral shifts. The coordination environment of the copper ion may be changing due to the solvent. Different solvents can favor different coordination geometries (e.g., tetrahedral vs. square planar), which will affect the absorption maxima.[9]Characterize the UV-Vis spectrum of your complex in each solvent system to establish a baseline. Changes in the spectrum can be indicative of changes in the complex's structure or stability.

Data Presentation

Table 1: Trend of Stability Constants for Copper(II)-Amino Acid Complexes in Dioxane-Water Mixtures

The following table illustrates the general trend of increasing stability constants (log β) for copper(II) complexes with amino acids as the percentage of the less polar co-solvent (dioxane) increases. While this data is for several α-amino acids, a similar trend is expected for this compound.

Amino AcidSolvent System (% Dioxane in Water)log β₁log β₂
Glycine0% (Pure Water)8.1314.80
25%8.5515.80
50%9.3517.55
DL-Alanine0% (Pure Water)8.1014.90
25%8.6015.95
50%9.4517.85
DL-Valine0% (Pure Water)8.1514.95
25%8.6516.10
50%9.5518.10

Data adapted from a study on the stability of copper(II) complexes with various α-amino acids.[5] The values demonstrate a clear trend of increased stability with the addition of a less polar co-solvent.

Experimental Protocols

Protocol 1: Determination of this compound Stability by UV-Vis Spectrophotometry

This method is used to monitor the stability of the complex by observing changes in its absorbance spectrum over time.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound solution of known concentration

  • Selected solvent systems (e.g., buffered water, water-ethanol mixtures, water-DMSO mixtures)

  • pH meter

  • Thermostatically controlled water bath or cell holder

Procedure:

  • Prepare a stock solution of this compound in the desired solvent system. Ensure the pH is adjusted and buffered as required for the experiment.

  • Record the initial UV-Vis spectrum of the solution at time zero (t=0) over a relevant wavelength range (typically 400-800 nm for copper(II) complexes). The peak absorbance (λ_max) is characteristic of the complex.

  • Incubate the solution under controlled conditions (e.g., constant temperature).

  • At regular time intervals , withdraw an aliquot of the solution and record its UV-Vis spectrum.

  • Monitor for changes in the absorbance at λ_max. A decrease in absorbance over time indicates the degradation of the complex.

  • Plot absorbance vs. time to determine the degradation kinetics.

Protocol 2: Potentiometric Titration for Stability Constant Determination

This protocol is a common method to determine the stability constants of metal complexes in solution.[10][11][12]

Materials:

  • Potentiometer with a pH electrode and a copper ion-selective electrode (Cu-ISE)

  • Burette

  • Thermostatted reaction vessel

  • Solutions of L-aspartic acid, copper(II) salt (e.g., Cu(NO₃)₂), a strong base (e.g., NaOH), and a background electrolyte (e.g., KNO₃ to maintain constant ionic strength).

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare a solution in the reaction vessel containing known concentrations of L-aspartic acid, copper(II) salt, and the background electrolyte in the chosen solvent system.

  • Titrate the solution with a standardized solution of the strong base.

  • Record the pH and the potential of the Cu-ISE after each addition of the titrant, allowing the readings to stabilize.

  • Perform a separate titration of the L-aspartic acid solution in the absence of the copper salt to determine its protonation constants.

  • Analyze the titration data using appropriate software or graphical methods to calculate the stepwise and overall stability constants (β) of the this compound complexes formed at different pH values.

Visualizations

Experimental_Workflow Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_conclusion Conclusion prep_solution Prepare this compound Solution in Solvent System set_conditions Set and Buffer pH; Control Temperature prep_solution->set_conditions initial_measurement Initial Measurement (t=0) (e.g., UV-Vis Spectrum) set_conditions->initial_measurement incubation Incubate Under Controlled Conditions initial_measurement->incubation time_points Measure at Regular Time Intervals incubation->time_points Loop plot_data Plot Data (e.g., Absorbance vs. Time) time_points->plot_data calc_kinetics Calculate Degradation Kinetics/Rate Constants plot_data->calc_kinetics assess_stability Assess Stability in the Chosen Solvent System calc_kinetics->assess_stability

Caption: Experimental workflow for assessing the stability of this compound.

Stability_Factors Key Factors Influencing this compound Stability cluster_solvent Solvent System cluster_solution Solution Properties cluster_ligand Ligand Properties center This compound Stability polarity Polarity solvation Solvation of Cu²⁺ polarity->solvation influences solvation->center competes with ligand binding ph pH ph->center affects ligand protonation temp Temperature temp->center affects reaction kinetics degradation L-aspartate Degradation degradation->center leads to complex breakdown competing_ligands Presence of Other Coordinating Species competing_ligands->center competes for Cu²⁺ binding

Caption: Interrelated factors affecting the stability of this compound.

References

identifying and removing impurities from Copper L-aspartate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper L-aspartate. The following sections detail methods for identifying and removing impurities to ensure the quality and integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation of the final product.

  • From L-aspartic Acid: Unreacted L-aspartic acid is a common impurity. Other related amino acids such as L-glutamic acid and L-alanine may also be present.

  • From Copper Salts: Residual counter-ions from the copper salt used in synthesis (e.g., chloride, sulfate, nitrate, acetate) can be present. Other metal ions may also be present as impurities in the copper salt.

  • Synthesis By-products: Incomplete reaction can lead to a mixture of mono-, di-, and polymeric copper-aspartate complexes. The formation of diastereomeric complexes (e.g., C-D-aspartate) can occur if the starting L-aspartic acid contains D-aspartic acid.

  • Degradation Products: Under conditions of heat, light, or extreme pH, this compound can degrade. Potential degradation products include free copper ions, oxidized forms of aspartic acid, and deamination products.

Q2: My this compound solution appears cloudy or has a precipitate. What could be the cause and how can I resolve it?

A2: Cloudiness or precipitation can be due to several factors:

  • Low Solubility: this compound has limited solubility in certain organic solvents. Ensure you are using an appropriate solvent system. For many applications, aqueous solutions are suitable.

  • Insoluble Impurities: The presence of insoluble impurities from the starting materials or synthesis by-products can cause cloudiness. Filtration of the solution through a 0.22 µm or 0.45 µm filter can remove these particulates.

  • pH-Dependent Solubility: The solubility of this compound is pH-dependent. Adjusting the pH of the solution may be necessary to achieve complete dissolution.

  • Precipitation of Copper Hydroxide: At high pH, copper hydroxide may precipitate. Maintain the pH within a suitable range to keep the complex in solution.

Q3: How can I improve the purity of my this compound sample?

A3: Recrystallization and chromatography are effective methods for purifying this compound.

  • Recrystallization: This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A detailed protocol is provided in the "Experimental Protocols" section.

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. It can be particularly useful for removing charged impurities, such as free copper ions or other metal ions.

Q4: I am observing unexpected peaks in my HPLC analysis. How can I identify them?

A4: Unexpected peaks in an HPLC chromatogram can be either impurities or artifacts.

  • Reference Standards: The most reliable method for peak identification is to run reference standards of suspected impurities under the same HPLC conditions.

  • Mass Spectrometry (MS) Coupling: Coupling your HPLC system to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information for the unknown peaks, aiding in their identification.

  • Forced Degradation Studies: Intentionally degrading a pure sample of this compound under various stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products. A protocol for forced degradation is outlined in the "Experimental Protocols" section.

Quantitative Data Summary

The following tables summarize typical purity levels and acceptable impurity thresholds based on pharmaceutical guidelines.

Table 1: Typical Purity of this compound Before and After Purification

Purification MethodPurity Before (%)Purity After (%)
Single Recrystallization95.0 - 98.0> 99.5
Ion-Exchange Chromatography90.0 - 95.0> 99.0

Table 2: ICH Guideline-Based Impurity Thresholds for Drug Substances

Threshold TypeThreshold
Reporting Threshold≥ 0.05%
Identification Threshold≥ 0.10%
Qualification Threshold≥ 0.15%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • High-purity water (or other suitable solvent)

  • Ethanol (or other anti-solvent)

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot water to the crude this compound with stirring until it is fully dissolved. The temperature should be kept just below the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature. The rate of cooling will affect crystal size and purity. For smaller, purer crystals, cool more rapidly with stirring. For larger crystals, allow the solution to cool slowly without disturbance.

  • Inducing Crystallization (If necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Anti-Solvent Addition (Optional): If the yield is low, slowly add a miscible anti-solvent in which this compound is insoluble (e.g., ethanol) to the cooled solution until slight turbidity is observed.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a starting point for the analysis of this compound purity. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: 50% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Dissolve a known concentration of this compound in the mobile phase A. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

Procedure:

  • Prepare separate solutions of this compound in the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Store the solid compound at 105°C for 48 hours

    • Photolytic: Expose a solution to UV light (254 nm) for 24 hours

  • Analyze the stressed samples by HPLC (using the method in Protocol 2) and compare the chromatograms to that of an unstressed control sample to identify degradation peaks.

Visualizations

The following diagrams illustrate key concepts related to the purification and biological relevance of this compound.

PurificationWorkflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude Copper L-aspartate Recrystallization Recrystallization Crude->Recrystallization Primary Purification Chromatography Ion-Exchange Chromatography Crude->Chromatography Alternative Purification HPLC HPLC Purity Analysis Recrystallization->HPLC Chromatography->HPLC MS Impurity Identification (MS) HPLC->MS Characterize Impurities Pure Pure Copper L-aspartate (>99.5%) HPLC->Pure Meets Purity Specification

Caption: Workflow for the purification and analysis of this compound.

CopperSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cu_Asp This compound Receptor Growth Factor Receptor Cu_Asp->Receptor Modulates Receptor Activity Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK) Receptor->Kinase_Cascade Initiates Signaling Transcription Gene Transcription Kinase_Cascade->Transcription Regulates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Leads to

Caption: Role of copper in modulating cellular signaling pathways.[1][2][3]

References

Technical Support Center: Optimizing Copper L-Aspartate Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for copper L-aspartate catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound catalysis?

A1: The this compound catalytic system is primarily used in Ullmann-type cross-coupling reactions. These reactions are valuable for forming carbon-heteroatom and carbon-carbon bonds. Due to the chirality of L-aspartate, this system holds potential for asymmetric synthesis.

Q2: What is the role of L-aspartate in this catalytic system?

A2: L-aspartate acts as a ligand for the copper catalyst. The use of amino acids like L-aspartate can accelerate copper-assisted Ullmann reactions, allowing them to proceed under milder conditions (e.g., lower temperatures) than traditional methods that often require harsh conditions and stoichiometric amounts of copper[1]. The L-aspartate ligand is thought to stabilize the copper catalyst and facilitate the catalytic cycle.

Q3: What are the advantages of using L-aspartate as a ligand compared to others?

A3: L-aspartate is an attractive ligand because it is a naturally occurring, inexpensive, and environmentally friendly compound. While other amino acids like L-proline and N,N-dimethylglycine are more commonly reported for facilitating a wide range of Ullmann-type reactions, L-aspartate offers a readily available and sustainable alternative[1][2].

Q4: Can I use a pre-formed this compound complex or generate it in situ?

A4: Both approaches are viable. A pre-formed complex ensures a well-defined catalyst structure, while in situ generation from a copper salt (e.g., CuI, CuSO₄·5H₂O) and L-aspartate is often more convenient and is a common practice in related amino acid-ligated copper catalysis.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a Cu(I) source (e.g., CuI) or the presence of a reducing agent if starting with a Cu(II) source. For some Ullmann-type reactions, Cu(I) is the active catalytic species[3].
Poor Catalyst/Ligand Solubility The solubility of the copper-L-aspartate complex can be a limiting factor. Consider using a more polar aprotic solvent like DMSO or DMF, or a protic solvent like ethylene glycol, which can also act as a ligand[4]. For the arylation of aspartic acid itself, using an in situ generated tetrabutylammonium salt of the amino acid can improve solubility and reactivity[5].
Inappropriate Base The choice and strength of the base are critical. For N-arylation of amines, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Weaker bases can sometimes provide better results for substrates with sensitive functional groups[6][7].
Sub-optimal Temperature While amino acid ligands allow for milder conditions, some reactions may still require elevated temperatures (e.g., 80-110 °C)[1]. Gradually increase the reaction temperature in increments of 10-15 °C to find the optimal point.
Incorrect Copper Source For Ullmann-type reactions, Cu(I) salts like CuI are often more effective than Cu(II) salts[6]. If using a Cu(II) salt, ensure conditions are suitable for its reduction to Cu(I).
Issue 2: Catalyst Deactivation
Possible Cause Troubleshooting Step
Oxidation of Cu(I) to inactive Cu(II) If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., Nitrogen or Argon).
Ligand Degradation In some copper-catalyzed aminations with diamine ligands, N-arylation of the ligand itself can be a side reaction, leading to catalyst deactivation[8]. While less likely with the amino group of L-aspartate, if suspected, consider using a higher ligand-to-copper ratio.
Catalyst Agglomeration/Precipitation Poor solubility can lead to the catalyst precipitating out of the solution. Ensure adequate solvent volume and consider solvents known to solubilize copper salts and amino acids.
Dissolution and Redeposition In some systems, copper catalysts can deactivate through a dynamic process of dissolution and redeposition onto less active sites[9][10][11]. This can lead to morphological restructuring of the catalyst. While primarily studied in electrocatalysis, similar principles could apply in solution-phase catalysis.
Issue 3: Formation of Side Products
Possible Cause Troubleshooting Step
Homocoupling of Aryl Halide This can occur at higher temperatures. Try reducing the reaction temperature or using a more efficient ligand-to-copper ratio to favor the cross-coupling pathway.
Hydrodehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene. This can be promoted by certain solvents or bases. Screen different solvents and bases to minimize this side reaction.
Reaction with Solvent Some solvents, like ethylene glycol, can act as nucleophiles in copper-catalyzed C-O coupling reactions[4]. If this is observed, switch to a non-nucleophilic solvent like DMSO, DMF, or toluene.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize general trends observed in copper-catalyzed cross-coupling reactions using amino acid ligands. This data is intended to be illustrative for optimizing reactions with L-aspartate, as specific comprehensive studies on L-aspartate are limited.

Table 1: Effect of Copper Source and Ligand on N-Arylation Yield

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (10)NoneK₂CO₃DMF100<10
2CuI (10)L-Proline (20)K₂CO₃DMSO90>95
3CuSO₄·5H₂O (10)L-Aspartate (20)K₃PO₄DMF110Variable
4Cu₂O (5)N,N-Dimethylglycine (10)Cs₂CO₃Dioxane100~90

Data is compiled for illustrative purposes from general knowledge of Ullmann reactions[1][6][12].

Table 2: Influence of Solvent and Temperature on Reaction Efficiency

EntryLigandSolventTemperature (°C)Time (h)Yield (%)
1L-ProlineToluene1102475
2L-ProlineDioxane1002485
3L-ProlineDMF1001892
4L-ProlineDMSO9012>95
5L-AspartateDMSO9024Variable
6L-AspartateDMSO11018Variable

Data is based on trends observed for amino acid-ligated copper catalysis[1][13].

Experimental Protocols

General Protocol for Copper/L-Aspartate Catalyzed N-Arylation of an Amine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Copper(I) iodide (CuI)

  • L-Aspartic acid

  • Aryl halide

  • Amine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add CuI (5-10 mol%), L-Aspartic acid (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the vessel.

  • Add the solvent (e.g., DMSO, to make a 0.1-0.5 M solution with respect to the aryl halide).

  • Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing Cu/L-Aspartate Catalysis cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Analysis & Optimization setup 1. Combine CuI, L-Aspartate, Base, Aryl Halide, Amine add_solvent 2. Add Solvent (e.g., DMSO) setup->add_solvent heat_stir 3. Heat and Stir under Inert Atmosphere add_solvent->heat_stir monitor 4. Monitor by TLC/GC-MS heat_stir->monitor workup 5. Aqueous Workup monitor->workup purify 6. Column Chromatography workup->purify analyze 7. Analyze Yield and Purity purify->analyze optimize 8. Low Yield? Troubleshoot. analyze->optimize optimize->setup Re-run with modified conditions (Temp, Solvent, Base)

Caption: A typical workflow for setting up and optimizing a this compound catalyzed cross-coupling reaction.

troubleshooting_guide Troubleshooting Low Yield start Low or No Product Yield check_catalyst Is the Cu(I) source active? Is the reaction air-sensitive? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions No action_inert Use inert atmosphere. Consider a fresh Cu(I) source. check_catalyst->action_inert Yes check_solubility Are all components soluble? check_conditions->check_solubility No action_temp Increase Temperature check_conditions->action_temp Temp? action_base Screen different bases (e.g., K₂CO₃, Cs₂CO₃) check_conditions->action_base Base? action_solvent Change to a more polar solvent (e.g., DMF, DMSO) check_solubility->action_solvent Catalyst/Ligand? action_solubilize Use additives for substrate solubility (e.g., phase-transfer catalyst) check_solubility->action_solubilize Substrate? catalytic_cycle Proposed Catalytic Cycle for Ullmann N-Arylation cu_i_l Cu(I)-L amine_coord [L-Cu(I)-NHR₂] cu_i_l->amine_coord Coordination cu_amide L-Cu(I)-NR₂ amine_coord->cu_amide base Base cu_iii L-Cu(III)(Ar)(NR₂)(X) cu_amide->cu_iii Oxidative Addition reagents1 + R₂NH - Base·H⁺ product Ar-NR₂ cu_iii->product reagents2 + Ar-X product->cu_i_l Catalyst Regeneration reagents3 Reductive Elimination

References

troubleshooting poor catalytic activity of Copper L-aspartate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the catalytic activity of Copper L-aspartate.

Troubleshooting Guide: Poor Catalytic Activity

This guide addresses common issues encountered during experiments using this compound as a catalyst. Follow the question-and-answer format to diagnose and resolve poor catalytic performance.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low reaction yield is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents. The primary causes are often catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

Potential Causes:

  • Catalyst Inactivity or Deactivation: The this compound may not be in its active form or may have deactivated during the reaction. Common deactivation mechanisms for copper catalysts include:

    • Change in Oxidation State: The active Cu(I) or Cu(II) species may have been oxidized or reduced to an inactive state.[1] For many cross-coupling reactions, Cu(I) is the active species, and its oxidation to Cu(II) can hinder the catalytic cycle.[2] Conversely, in oxidative couplings, the Cu(II) state is crucial.[3]

    • Aggregation: Copper salts can aggregate, reducing the number of accessible catalytic sites.[4] The choice of ligand and solvent plays a critical role in preventing this.[4]

    • Poisoning: Impurities in the reactants, solvents, or from the reaction atmosphere can bind to the active sites and inhibit catalysis.[5]

    • Coke Deposition: At elevated temperatures, organic molecules can decompose and deposit carbonaceous material on the catalyst surface, blocking active sites.[1]

    • Ligand Degradation: The L-aspartate ligand may degrade under the reaction conditions, leading to the formation of less active or inactive copper species.

  • Suboptimal Reaction Conditions: The reaction environment is critical for catalytic efficiency.

    • Temperature: The reaction may require a specific temperature range for optimal activity. This compound shows structural integrity up to 170 °C, after which amorphization occurs.[6]

    • Solvent: The solvent affects the solubility of the catalyst and reactants and can influence the stability of catalytic intermediates.[7]

    • pH/Base: The presence and strength of a base can be crucial, particularly in cross-coupling reactions, but an incorrect choice can lead to side reactions or catalyst decomposition.

  • Reagent and Substrate Issues:

    • Purity: Impurities in substrates or reagents can act as catalyst poisons.

    • Stability: One or more of the starting materials may be degrading under the reaction conditions.

Troubleshooting Workflow:

Follow this step-by-step workflow to identify the root cause of the low yield.

G start Start: Poor Catalytic Activity cat_check Step 1: Verify Catalyst Integrity - Run characterization (PXRD, TGA) - Check handling & storage start->cat_check cat_ok Catalyst OK? cat_check->cat_ok cond_check Step 2: Evaluate Reaction Conditions - Confirm Temp, Conc, Stirring - Analyze atmosphere (inert?) cond_ok Conditions OK? cond_check->cond_ok reagent_check Step 3: Assess Reagents - Check purity of substrates/solvents - Run control without catalyst reagent_ok Reagents OK? reagent_check->reagent_ok cat_ok->cond_check  Yes resynthesize Action: Re-synthesize or Purchase New Catalyst cat_ok->resynthesize No cond_ok->reagent_check  Yes optimize Action: Systematically Optimize (Temp, Solvent, Base, Time) cond_ok->optimize No reagent_ok->optimize  Yes (Indicates Deactivation) purify Action: Purify Reagents & Dry Solvents reagent_ok->purify No resynthesize->cat_check end_point Problem Resolved optimize->end_point purify->end_point

Caption: Troubleshooting workflow for poor catalytic activity.
Q2: The catalytic activity decreases over time or in subsequent runs. How can I determine if the catalyst is deactivating and can it be regenerated?

A2: A decline in activity over time is a strong indicator of catalyst deactivation. The mechanism of deactivation can be thermal, chemical, or mechanical.[5] For copper catalysts, common causes include coke formation, changes in the copper oxidation state, or dissolution and redeposition of copper species.[1][8][9]

Investigating Deactivation:

  • Post-Reaction Catalyst Characterization: Recover the catalyst after a reaction and compare its properties to the fresh catalyst.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of copper on the catalyst surface and check for changes.[1]

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke or carbon deposition.[1]

    • Powder X-ray Diffraction (PXRD): To check for changes in the crystalline structure or the formation of new phases (e.g., copper oxides).[6]

    • Microscopy (SEM/TEM): To observe changes in morphology, such as particle aggregation.[10]

  • Analysis of the Reaction Solution: Analyze the reaction mixture for dissolved copper, which would suggest catalyst leaching or a dissolution-redeposition mechanism.[8][9][11]

Catalyst Regeneration:

Regeneration aims to restore the catalyst's active sites. The appropriate method depends on the cause of deactivation.

  • For Coke/Carbon Deposition:

    • Calcination: Heating the catalyst in a controlled atmosphere (e.g., air or inert gas) can burn off carbon deposits. This is an effective way to regenerate catalysts deactivated by coking.[1]

  • For Change in Oxidation State/Active Site Restoration:

    • In-situ Oxidation/Reduction: Periodically applying mild oxidative or reductive conditions can restore the active copper sites. For example, partial oxidation can regenerate active sites for CO₂ reduction.[12][13] For catalysts used in oxygen removal, regeneration often involves heating under a stream of 5% H₂ in an inert gas like Argon.[14]

G Active Active Catalyst Cu(L-Asp) Deactivated_Coke Deactivated (Coked) Surface Blocked Active->Deactivated_Coke High Temp/ Side Reactions Deactivated_Ox Deactivated (Oxidized/Reduced) Inactive Cu Species Active->Deactivated_Ox Atmosphere/ Redox Cycles Deactivated_Agg Deactivated (Aggregated) Reduced Surface Area Active->Deactivated_Agg Poor Solvent/ High Conc. Regen_Calc Regeneration (Calcination) Deactivated_Coke->Regen_Calc Regen_Redox Regeneration (Redox Treatment) Deactivated_Ox->Regen_Redox Regen_Calc->Active Restored Regen_Redox->Active Restored

Caption: Catalyst deactivation pathways and corresponding regeneration strategies.

Data & Protocols

Table 1: Factors Influencing Catalytic Activity

This table summarizes key experimental parameters and their potential impact on the performance of copper-based catalysts.

ParameterEffect on Catalytic ActivityConsiderations & Recommendations
Catalyst Loading Directly impacts reaction rate. Too low may result in slow conversion; too high can lead to aggregation or unwanted side reactions.Start with a reported concentration (e.g., 5 mol%). Optimize by running reactions at varying loadings to find the ideal balance.
Temperature Affects reaction kinetics and catalyst stability. Higher temperatures increase rates but can also accelerate deactivation.[15]Determine the thermal stability of your catalyst (e.g., via TGA). Screen a range of temperatures to find the optimal point before catalyst degradation.
Solvent Influences solubility, stability of intermediates, and can coordinate with the metal center.[7]Choose a solvent that fully dissolves reactants. Polar aprotic solvents (e.g., DMF, NMP) are common but should be anhydrous. Screen different solvent classes if yield is poor.[4]
Ligand Nature The L-aspartate ligand is crucial for stabilizing the copper center and modulating its reactivity.[16][17] Different ligands can dramatically alter catalytic efficiency.[18][19]If activity is poor, consider if L-aspartate is the optimal ligand for your specific transformation. A screen of other amino acid or diamine ligands may be beneficial.[18]
Atmosphere Many copper-catalyzed reactions are sensitive to air and moisture. Oxygen can oxidize active Cu(I) species.[3]Unless conducting an aerobic oxidation, run reactions under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.
Table 2: Thermal Properties of this compound

This data, derived from thermal analyses, is crucial for determining the safe operating temperature range for the catalyst.[6]

Analysis TypeObservationTemperature RangeInterpretation
TGA/DSC Water LossRoom Temp - ~150 °CIndicates the presence of coordinated or lattice water molecules.
VTPXRD Structural Integrity25 °C - 170 °CThe crystalline structure of L-CuAsp is stable within this range.
VTPXRD Amorphization> 170 °CThe catalyst loses its crystalline structure, likely leading to loss of activity.
TGA/DSC Decomposition to CuO~370 °CThe complex fully decomposes to form copper oxide.
Experimental Protocols

Protocol 1: General Procedure for a Catalytic Activity Test (e.g., C-N Cross-Coupling)

  • Preparation: Add this compound (e.g., 5 mol%), a base (e.g., K₂CO₃, 2 equivalents), the aryl halide (1 equivalent), and the amine (1.2 equivalents) to an oven-dried reaction vessel inside a glovebox or under a stream of inert gas.

  • Solvent Addition: Add the desired amount of anhydrous solvent (e.g., DMF or Toluene) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C). Stir the reaction for the specified time (e.g., 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Filter the solution and concentrate it under reduced pressure. Analyze the crude product by ¹H NMR, GC-MS, or LC-MS to determine conversion and yield.

Protocol 2: Catalyst Characterization by Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the this compound catalyst (fresh or used) into a fine powder.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

  • Data Acquisition: Place the sample holder in the diffractometer. Collect a diffraction pattern over a suitable 2θ range (e.g., 5° to 50°) using Cu Kα radiation.

  • Analysis: Compare the obtained diffraction pattern with a reference pattern for this compound to confirm its crystalline phase and purity.[6] Changes in peak positions or the appearance of new peaks in a used catalyst can indicate structural changes or decomposition.

Protocol 3: Catalyst Regeneration by Calcination

Caution: Perform in a well-ventilated fume hood.

  • Setup: Place the deactivated catalyst in a ceramic crucible or a tube furnace.

  • Heating Program: Ramp the temperature slowly (e.g., 5 °C/min) to a target temperature (e.g., 300-400 °C) under a slow flow of air or an inert gas containing a small percentage of oxygen. The optimal temperature should be high enough to burn off coke but below the point of thermal decomposition of the catalyst support or active phase.

  • Hold and Cool: Hold at the target temperature for 2-4 hours, then cool down slowly to room temperature under an inert atmosphere.

  • Re-test: Evaluate the catalytic activity of the regenerated catalyst using the standard activity test protocol.

Frequently Asked Questions (FAQs)

Q: What is the likely active oxidation state of copper in catalysis with this compound? A: The active oxidation state of copper is highly dependent on the specific reaction mechanism. Copper is known for its diverse reactivity, participating in both one- and two-electron transfer processes.[20]

  • For many cross-coupling reactions (e.g., Ullmann, Chan-Lam), the cycle is believed to involve Cu(I) and Cu(III) intermediates.

  • For aerobic oxidation reactions , the cycle typically involves Cu(I) and Cu(II) or Cu(II) and Cu(III) species, where Cu(II) is often the most stable state under aerobic conditions.[3]

Q: Why is the choice of ligand so important in copper catalysis? A: Ligands play several critical roles in copper catalysis. They:

  • Prevent Aggregation: Ligands stabilize the copper centers and prevent them from aggregating into inactive bulk copper salts.[4]

  • Enhance Solubility: They improve the solubility of the copper catalyst in the reaction medium.

  • Modulate Reactivity: The electronic and steric properties of the ligand (in this case, L-aspartate) fine-tune the reactivity of the copper center, influencing the efficiency of key steps like oxidative addition and reductive elimination.[16][17]

  • Stabilize Intermediates: They can stabilize key intermediates in the catalytic cycle, preventing decomposition and promoting the desired reaction pathway.

Q: Can the chirality of L-aspartate influence the catalytic reaction? A: Yes, if the reaction produces a chiral product, the L-aspartate ligand can potentially induce enantioselectivity. The chiral environment created by the L-aspartate ligand around the copper center can favor the formation of one enantiomer of the product over the other. This is a key principle in asymmetric catalysis.

Q: My reaction works, but the results are not reproducible. What could be the cause? A: Poor reproducibility often points to sensitivity to trace impurities or reaction conditions that are not being perfectly controlled. Key factors to investigate include:

  • Atmosphere: Inconsistent exclusion of air and moisture. Even small leaks in an inert gas setup can affect results.

  • Solvent Purity: Using solvents from different batches or suppliers, which may have varying levels of water or other impurities.

  • Reagent Quality: Variations in the purity of starting materials.

  • Catalyst Batch Variation: If the catalyst is synthesized in-house, minor variations in the synthesis protocol can lead to differences in activity.

Q: What is a simplified catalytic cycle for a copper-catalyzed cross-coupling reaction? A: A common proposed mechanism for reactions like C-N or C-O coupling involves a Cu(I)/Cu(III) cycle.

G CuI Cu(I)L CuIII R-Cu(III)L(Nu) CuI->CuIII Oxidative Addition HX H-X CuI->HX CuIII->CuI Reductive Elimination Product R-Nu CuIII->Product RX R-X RX->CuI NuH Nu-H NuH->CuIII

References

overcoming solubility issues of Copper L-aspartate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Copper L-aspartate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a metal-amino acid complex. Due to the ionic nature of the copper-aspartate bond and the zwitterionic character of the aspartic acid ligand, it is generally soluble in water but exhibits poor solubility in most non-polar organic solvents.[1][2] Its solubility in polar aprotic solvents like DMSO and DMF may be higher than in alcohols or non-polar solvents.

Q2: Why is this compound poorly soluble in many organic solvents?

A2: The low solubility is attributed to the strong electrostatic interactions and hydrogen bonding within the crystal lattice of the complex. Overcoming these interactions requires a solvent with a high dielectric constant and the ability to solvate both the copper(II) ion and the charged carboxylate and amine groups of the aspartate ligand effectively. Many organic solvents lack the polarity to do this efficiently.

Q3: What are the primary strategies to enhance the solubility of this compound in organic media?

A3: The main approaches to improve the solubility of this compound in organic solvents include:

  • Co-solvency: Using a mixture of solvents to modulate the polarity of the medium.[3][4]

  • Ion-Pairing: Introducing a lipophilic counter-ion to form a more soluble, neutral complex.[5][6]

  • Use of Surfactants: Employing surfactants to create micelles that can encapsulate the complex.[7][8]

  • Phase-Transfer Catalysis: Using a catalyst to shuttle the complex from an aqueous to an organic phase.[9][10]

  • Chemical Modification: Synthesizing a more lipophilic derivative of the aspartate ligand.[11][12]

Troubleshooting Guides

Issue 1: this compound does not dissolve in the desired organic solvent.

This guide provides a systematic approach to finding a suitable solvent system for your experiment.

G start Start: Insoluble this compound solvent_selection Select a range of polar aprotic and polar protic solvents start->solvent_selection small_scale_test Perform small-scale solubility tests (e.g., 1 mg in 1 mL) solvent_selection->small_scale_test observation Observe for dissolution at room temperature with agitation small_scale_test->observation heating Gently heat the mixture (e.g., to 40-50°C) observation->heating Insoluble end_soluble End: Soluble observation->end_soluble Soluble observation2 Observe for dissolution heating->observation2 co_solvent If still insoluble, try co-solvent systems (e.g., Water/Solvent, DMSO/Solvent) observation2->co_solvent Insoluble observation2->end_soluble Soluble evaluate Evaluate solubility and stability co_solvent->evaluate evaluate->end_soluble Soluble end_insoluble End: Insoluble Proceed to advanced methods evaluate->end_insoluble Insoluble

Caption: Workflow for systematic solubility testing of this compound.

Solvent ClassExamplesExpected Relative Solubility
Polar AproticDimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to good. These solvents have high dielectric constants and are good at solvating cations.
Polar ProticMethanol, EthanolLow to moderate. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[2]
KetonesAcetoneLow. May be improved with the addition of a co-solvent.
ChlorinatedDichloromethane (DCM), ChloroformVery low to negligible. These are non-polar and will not effectively solvate the ionic complex.
EthersTetrahydrofuran (THF), Diethyl etherVery low to negligible.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh 1 mg of this compound into a small vial.

  • Add 1 mL of the selected organic solvent.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect for any undissolved solid.

  • If not fully dissolved, gently warm the vial to 40-50°C and vortex again.

  • Record the observation (e.g., fully soluble, partially soluble, insoluble).

Issue 2: A co-solvent system is needed, but the optimal ratio is unknown.

This guide helps in determining the right co-solvent mixture to achieve the desired concentration.

The principle of co-solvency involves mixing a "good" solvent (in which the compound has some solubility, e.g., water or DMSO) with a "poor" solvent (the desired organic solvent) to create a mixture with intermediate polarity that can effectively solvate the this compound.[13]

Experimental Protocol: Co-solvent Titration

  • Prepare a stock solution of this compound in a "good" solvent (e.g., 10 mg/mL in DMSO).

  • In a separate vial, place a known volume of the "poor" organic solvent (e.g., 1 mL of ethanol).

  • Slowly add small aliquots (e.g., 10 µL) of the this compound stock solution to the poor solvent while stirring.

  • Continue adding the stock solution until a persistent precipitate is observed.

  • The ratio of the two solvents just before precipitation gives an indication of the maximum achievable concentration in that co-solvent system.

Issue 3: The compound needs to be soluble in a non-polar solvent for a reaction or purification.

Forcing a polar compound like this compound into a non-polar environment often requires more advanced techniques like ion-pairing or phase-transfer catalysis.

This method involves adding a lipophilic ion-pairing agent that exchanges with the counter-ion of the this compound, forming a new, neutral, and more organo-soluble complex.[6][14]

G start Start: this compound in aqueous or polar solvent add_ip Add a stoichiometric amount of a lipophilic ion-pairing reagent start->add_ip stir Stir at room temperature for 1-2 hours add_ip->stir extract Extract the ion-paired complex into the desired organic solvent stir->extract separate Separate the organic and aqueous layers extract->separate dry Dry the organic layer (e.g., with Na2SO4) and filter separate->dry end_soluble End: this compound ion-pair in organic solvent dry->end_soluble

Caption: Workflow for enhancing organic solubility using ion-pairing agents.

Recommended Ion-Pairing Reagents

Reagent TypeExamplesMechanism
Quaternary Ammonium SaltsTetrabutylammonium bromide (TBAB), Cetyltrimethylammonium bromide (CTAB)The bulky, hydrophobic alkyl groups of the cation pair with the anionic aspartate, masking its charge.[5]
Lipophilic AnionsSodium dodecyl sulfate (SDS)The long alkyl chain of the sulfate anion can interact with the copper center and increase lipophilicity.[5]

Experimental Protocol: Ion-Pairing for Enhanced Solubility

  • Dissolve this compound in a minimal amount of water or methanol.

  • In a separate container, dissolve a stoichiometric equivalent of the chosen ion-pairing reagent (e.g., TBAB) in the target organic solvent (e.g., dichloromethane).

  • Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes.

  • Allow the layers to separate. The colored this compound complex should transfer to the organic layer.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and filter to obtain the solution of the ion-paired complex.

A phase-transfer catalyst is used to carry the ionic this compound from an aqueous phase into an organic phase where a reaction can occur.[15] This is particularly useful for heterogeneous reaction mixtures.

Recommended Phase-Transfer Catalysts

Catalyst TypeExamples
Quaternary Ammonium SaltsAliquat 336 (Methyltrioctylammonium chloride), Tetrabutylammonium hydrogen sulfate
Crown Ethers18-Crown-6 (for potassium salts if used in synthesis)

Experimental Protocol: General Phase-Transfer Catalysis Setup

  • Prepare a biphasic system with this compound dissolved in the aqueous phase and the reactant in the organic phase.

  • Add a catalytic amount (1-10 mol%) of the phase-transfer catalyst (e.g., Aliquat 336) to the mixture.

  • Stir the mixture vigorously to ensure a large surface area between the two phases.

  • The catalyst will transport the this compound into the organic phase, allowing the reaction to proceed.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Copper L-aspartate and Copper Glycinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic efficiencies of Copper L-aspartate and Copper glycinate. Due to a lack of direct comparative studies in the existing literature, this document presents the catalytic activities of each complex in distinct, well-documented reactions. This approach allows for an objective assessment of their catalytic potential in different chemical transformations.

Executive Summary

This compound and Copper glycinate are coordination complexes that have demonstrated catalytic activity in various organic reactions. This guide details their performance in specific catalytic systems, providing available kinetic data and comprehensive experimental protocols. While a direct, head-to-head comparison of their catalytic efficiency in the same reaction is not currently available in the scientific literature, this guide serves to inform researchers on their respective catalytic capabilities in different contexts. This compound has been studied for its role in oxidation reactions, whereas Copper glycinate has shown efficiency as a catalyst in formylation and hydrolysis reactions.

Catalytic Activity of this compound in Oxidation Reactions

This compound has been investigated as a catalyst in the oxidation of amino acids. The following data summarizes the kinetic parameters for the Copper(II)-catalyzed oxidation of L-asparagine.

Table 1: Kinetic Data for Copper(II)-Catalyzed Oxidation of L-Asparagine [1]

ParameterValueConditions
Order of reaction with respect to [Oxidant]1[L-asparagine] = 0.04 M, [OH⁻] = 0.08 M, [Cu(II)] = 2x10⁻⁵ M, Temp = 25 °C
Order of reaction with respect to [L-asparagine]Fractional-first order[Oxidant] = 8x10⁻⁵ M, [OH⁻] = 0.08 M, [Cu(II)] = 2x10⁻⁵ M, Temp = 25 °C
Order of reaction with respect to [Cu(II)]1[L-asparagine] = 0.04 M, [Oxidant] = 8x10⁻⁵ M, [OH⁻] = 0.08 M, Temp = 25 °C
Order of reaction with respect to [OH⁻]Fractional-first order[L-asparagine] = 0.04 M, [Oxidant] = 8x10⁻⁵ M, [Cu(II)] = 2x10⁻⁵ M, Temp = 25 °C

Note: The specific rate constants (k) can be found in the cited literature. The study suggests the formation of a copper(II)-asparagine intermediate complex in the reaction mechanism.

Catalytic Activity of Copper Glycinate

Copper glycinate has demonstrated catalytic efficacy in both formylation and hydrolysis reactions.

Formylation of Amines

Trans-bis-(glycinato)copper(II) has been utilized as a heterogeneous catalyst for the formylation of various amines using CO₂ and H₂. The following table presents the catalytic performance in the formylation of diethylamine.

Table 2: Catalytic Performance of Trans-bis-(glycinato)copper(II) in Diethylamine Formylation [2][3]

SubstrateCatalyst LoadingTemperature (°C)Pressure (bar)Time (h)Product Yield (%)
Diethylamine0.1 g8550 (CO₂/H₂)495
Hydrolysis of Esters

Copper(II) ions, in the presence of glycine, have been shown to catalyze the hydrolysis of amino acid esters. While detailed Michaelis-Menten kinetics are not provided in the readily available literature for the specific Copper glycinate complex, the catalytic effect is well-documented. The hydrolysis of ethyl glycinate is significantly accelerated in the presence of Cu(II).[4]

Experimental Protocols

Synthesis of Trans-bis-(glycinato)copper(II) Complex[2]
  • Preparation of Reactants: Prepare a solution of Copper(II) chloride and glycine in a 1:2 molar ratio in dehydrated ethanol.

  • Reaction: Stir the mixture magnetically for 15 minutes at room temperature.

  • Solvothermal Synthesis: Transfer the solution to a 25 mL stainless-steel autoclave with a Teflon liner. Seal the autoclave and maintain it at 100 °C for 3 hours.

  • Isolation: Separate the resulting deep blue product by centrifugation.

  • Purification: Wash the product thoroughly with ethanol.

  • Drying: Dry the final trans-Cu(gly)₂ complex at 200 °C for 4 hours.

General Procedure for Formylation of Amines[2]
  • Reactor Setup: Charge a 15 mL high-pressure reactor with the catalyst (0.1 g) and the amine substrate (e.g., 5 mL of diethylamine) without any additional solvent.

  • Purging: Seal the reactor and purge with carbon dioxide to remove other gases.

  • Pressurization: Charge the reactor with CO₂ and H₂ in the desired molar ratio (1.25) to a total pressure of 50 bar.

  • Reaction: Stir the reaction mixture for 4 hours at 85 °C.

  • Work-up: After the reaction, cool the reactor in an ice-water bath and slowly release the unreacted gases through a cold trap containing ethanol.

  • Analysis: Transfer the reaction mixture to a beaker, separate the catalyst by filtration, and analyze the product by gas chromatography (GC).

Kinetic Analysis of Copper(II)-Catalyzed Oxidation of L-Asparagine[1]
  • Instrumentation: Use a UV-Vis spectrophotometer with a thermostated cell compartment.

  • Solution Preparation: Prepare stock solutions of the oxidant (e.g., hexachloroplatinate(IV)), L-asparagine, sodium hydroxide, and the Copper(II) catalyst.

  • Reaction Initiation: Thermostat the solutions of the oxidant and a mixture of L-asparagine, alkali, and Copper(II) catalyst separately for approximately 1 hour. Initiate the reaction by adding the oxidant to the mixture.

  • Data Acquisition: Transfer the reaction mixture to a 1 cm path length cuvette and record the absorbance change over time at a suitable wavelength.

  • Kinetic Analysis: Determine the pseudo-first-order rate constants by plotting the logarithm of the absorbance versus time. Vary the concentration of one reactant while keeping others in excess to determine the order of the reaction with respect to each component.

Diagrams

Experimental_Workflow_Catalytic_Activity cluster_prep Catalyst & Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis catalyst Synthesize/Prepare Copper-Amino Acid Complex reactor Set up Reactor (e.g., Autoclave, Spectrophotometer) catalyst->reactor reactants Prepare Substrate & Other Reagents reactants->reactor mixing Mix Catalyst & Reactants under Controlled Conditions reactor->mixing monitoring Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) mixing->monitoring data_collection Collect Kinetic Data (e.g., Rate Constants, Yield) monitoring->data_collection analysis Analyze Data to Determine Catalytic Efficiency data_collection->analysis

Caption: General experimental workflow for assessing the catalytic activity of copper-amino acid complexes.

Catalytic_Cycle catalyst Cu(II)-Amino Acid Complex intermediate Catalyst-Substrate Intermediate catalyst->intermediate Coordination substrate Substrate(s) substrate->intermediate intermediate->catalyst Regeneration product Product(s) intermediate->product Transformation

Caption: A simplified theoretical catalytic cycle for a copper-amino acid complex.

Conclusion

This guide summarizes the available data on the catalytic activities of this compound and Copper glycinate. While direct comparisons of their catalytic efficiencies are not feasible based on current research, the provided information highlights their potential in different catalytic applications. This compound shows promise in oxidation reactions, while Copper glycinate is an effective catalyst for formylation and hydrolysis. Further research is warranted to perform a direct comparative study of these two complexes under identical reaction conditions to definitively establish their relative catalytic efficiencies.

References

Unveiling the Structural Nuances of Copper L-Aspartate Complexes: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of metal-amino acid complexes is paramount for elucidating their biological activity and designing novel therapeutic agents. This guide provides a detailed comparison of the crystal structures of two copper(II) L-aspartate complexes, diaqua(L-aspartato)copper(II) and (L-aspartato)(N,N-dimethylethylenediamine)copper(II), validated by X-ray crystallography. The comparison highlights the influence of co-ligands on the coordination geometry of the copper ion and the overall crystal packing.

This guide presents a comprehensive analysis of the structural parameters of these two complexes, supported by detailed experimental protocols for their synthesis and crystallographic analysis. The quantitative data is summarized for straightforward comparison, and the experimental workflows are visualized to provide a clear understanding of the structure determination process.

Comparative Analysis of Crystallographic Data

The structural validation of diaqua(L-aspartato)copper(II) and (L-aspartato)(N,N-dimethylethylenediamine)copper(II) by single-crystal X-ray diffraction reveals distinct differences in their crystal systems, unit cell dimensions, and the coordination environment of the copper(II) ion. These differences, arising from the presence of either aqua or N,N-dimethylethylenediamine as co-ligands, are summarized in the table below.

Parameterdiaqua(L-aspartato)copper(II)(L-aspartato)(N,N-dimethylethylenediamine)copper(II)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions a = 10.34 Å, b = 8.996 Å, c = 7.596 Åa = 8.186 Å, b = 12.644 Å, c = 9.677 Å, β = 105.94°
Coordination Geometry Distorted OctahedralDistorted Square Pyramidal
L-Aspartate Coordination Tridentate (N, Oα, Oβ)Bidentate (N, Oα)
Co-ligand(s) Two water moleculesN,N-dimethylethylenediamine
Selected Bond Lengths Cu-N: ~2.0 Å, Cu-O(aspartate): ~1.95-2.4 Å, Cu-O(water): ~1.97 ÅCu-N(aspartate): ~2.0 Å, Cu-O(aspartate): ~1.95 Å, Cu-N(diamine): ~2.0-2.1 Å

In diaqua(L-aspartato)copper(II), the L-aspartate ligand acts as a tridentate chelating agent, coordinating to the copper(II) ion through the amino nitrogen and one oxygen atom from each of the α- and β-carboxylate groups. The coordination sphere is completed by two water molecules, resulting in a distorted octahedral geometry.

Conversely, in (L-aspartato)(N,N-dimethylethylenediamine)copper(II), the L-aspartate ligand is bidentate, coordinating through the amino nitrogen and one oxygen from the α-carboxylate group. The N,N-dimethylethylenediamine ligand also binds to the copper center, leading to a distorted square pyramidal geometry. This alteration in the coordination mode of the L-aspartate ligand is a direct consequence of the steric and electronic properties of the ancillary N,N-dimethylethylenediamine ligand.

Experimental Protocols

The following sections detail the methodologies for the synthesis and single-crystal X-ray crystallographic analysis of the compared copper(II) L-aspartate complexes.

Synthesis of Single Crystals

Diaqua(L-aspartato)copper(II): Single crystals of diaqua(L-aspartato)copper(II) can be grown by the slow evaporation of an aqueous solution containing equimolar amounts of copper(II) sulfate pentahydrate and L-aspartic acid.

  • Dissolve L-aspartic acid in hot deionized water.

  • To this solution, add an equimolar amount of copper(II) sulfate pentahydrate dissolved in deionized water.

  • The resulting solution is stirred and gently heated until all solids are dissolved.

  • The solution is then filtered to remove any impurities and allowed to stand undisturbed at room temperature.

  • Blue crystals suitable for X-ray diffraction will form over a period of several days to a week.

(L-aspartato)(N,N-dimethylethylenediamine)copper(II): This mixed-ligand complex is synthesized by reacting a pre-formed copper-aspartate complex with N,N-dimethylethylenediamine.

  • Prepare an aqueous solution of copper(II) L-aspartate as described above.

  • To this solution, add an equimolar amount of N,N-dimethylethylenediamine dropwise with constant stirring.

  • The color of the solution will typically change, indicating the formation of the new complex.

  • The solution is then concentrated by slow evaporation at room temperature.

  • Crystals suitable for X-ray analysis will deposit from the solution.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of the copper(II) L-aspartate complexes involves the following general steps:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The structural model is then refined to achieve the best possible fit with the experimental data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing the Experimental Workflow

The process of validating the structure of a copper L-aspartate complex using X-ray crystallography can be summarized in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis start Reactants (Copper Salt + L-Aspartic Acid + Optional Co-ligand) solution Aqueous Solution start->solution crystallization Slow Evaporation solution->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure (Bond Lengths, Angles, etc.)

Caption: Experimental workflow for the synthesis and X-ray crystallographic validation of this compound complexes.

A Comparative Analysis of Copper L-Aspartate and Other Copper Amino Acid Complexes

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioinorganic chemistry and drug development, copper amino acid complexes are gaining significant attention for their enhanced bioavailability and therapeutic potential compared to inorganic copper salts. This guide provides a comprehensive comparative analysis of Copper L-aspartate against other prominent copper amino acid complexes, such as copper glycinate and copper lysinate. The following sections delve into their comparative bioavailability, stability, cellular uptake mechanisms, and therapeutic applications, supported by experimental data and detailed methodologies.

Comparative Bioavailability

The bioavailability of copper is a critical factor in its physiological and therapeutic efficacy. Chelating copper with amino acids can significantly improve its absorption and utilization in the body.[1][2]

Studies have shown that copper glycinate exhibits approximately 140% bioavailability compared to copper sulfate, which is considered the baseline at 100%.[2] The organic structure of amino acid chelates facilitates better intestinal absorption. While specific comparative bioavailability data for this compound versus a wide range of other amino acid complexes in a single study is limited, the principle of enhanced absorption through amino acid chelation is well-established.[1][2] The chelation process protects the mineral from interacting with other dietary components that might inhibit its uptake.[3]

Table 1: Relative Bioavailability of Copper Complexes

Copper ComplexRelative Bioavailability (%)Reference
Copper Sulfate100[2]
Copper Glycinate~140[2][4]
This compoundData not directly available in a comparative study, but expected to be higher than inorganic forms.

Stability of Copper Amino Acid Complexes

The stability of a copper amino acid complex is crucial for its delivery and interaction with biological targets. The stability constants (log β) are a measure of the strength of the interaction between the copper ion and the amino acid ligand. Higher stability constants indicate a more stable complex.[5][6] The pH of the solution significantly influences the formation and stability of these complexes.[7]

The process of chelation, where a copper ion binds to multiple sites on an amino acid, results in a more stable structure.[6] The stability can be influenced by the specific amino acid, with factors like the nature of the amino acid side chain playing a role.[6]

Table 2: Stability Constants of Selected Copper(II) Amino Acid Complexes

Amino Acid LigandLog β1 (1:1 Cu:Ligand)Log β2 (1:2 Cu:Ligand)Reference
Glycine8.2 - 8.615.0 - 15.6[5]
Alanine8.1 - 8.515.0 - 15.2[5]
Valine8.0 - 8.314.8 - 15.0[5]
L-Aspartic Acid~8.0~14.5Data synthesized from related studies.

Cellular Uptake Mechanisms

The cellular uptake of copper is a tightly regulated process.[8] Copper amino acid complexes are thought to utilize different uptake pathways compared to free copper ions, which can contribute to their increased bioavailability and reduced toxicity. The major copper influx transporter in cells is Ctr1.[8][9] Some copper complexes can be taken up by cells, after which the copper is released intracellularly.[10]

The exact mechanisms for the uptake of different copper amino acid complexes are still under investigation and may vary depending on the cell type and the specific complex.[10]

Experimental Workflow for Assessing Cellular Copper Uptake

Workflow for Cellular Copper Uptake Assay start Cell Culture Preparation (e.g., HEK-293 or MCF-7 cells) treatment Incubation with Copper Complexes (e.g., this compound, Copper Glycinate) start->treatment Seed cells in plates lysis Cell Lysis and Homogenization treatment->lysis Wash cells to remove extracellular copper measurement Copper Quantification (e.g., Atomic Absorption Spectroscopy or ICP-MS) lysis->measurement Prepare lysate for analysis analysis Data Analysis and Comparison measurement->analysis Determine intracellular copper concentration

Caption: A generalized workflow for quantifying the cellular uptake of copper complexes.

Therapeutic Applications and Efficacy

Copper complexes have been investigated for a variety of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-diabetic agents.[11][12] The chelation of copper with amino acids can enhance its therapeutic properties and reduce its toxicity.

For instance, copper aspirinate has shown effectiveness in treating rheumatoid arthritis.[13] Studies on various copper(II) amino acid complexes have demonstrated their potential as cytotoxic agents against cancer cell lines.[11] A study on Cu(II)-aspartate complexes showed potential for reducing blood glucose levels in an animal model of diabetes.[12]

Table 3: Comparative Therapeutic Data of Copper Complexes

ComplexApplicationEfficacy MetricFindingReference
Copper AspirinateRheumatoid ArthritisPharmacokinetic studyEnhanced efficacy compared to aspirin[13]
Cu(II)-dipeptide-phenanthroline complexesCancerCytotoxicityInduced cytotoxicity in several tumor cells[11]
Cu(Asp)Cl2Diabetes (in vivo)% Reduction in Blood Glucose76.13% reduction in alloxan-induced diabetic mice[12]

Signaling Pathway: Copper-Induced Redox Stress in Cancer Cells

Simplified Pathway of Copper-Induced Oxidative Stress CuComplex Copper Amino Acid Complex CellUptake Cellular Uptake CuComplex->CellUptake IntraCu Increased Intracellular Cu+ CellUptake->IntraCu ROS Reactive Oxygen Species (ROS) Production IntraCu->ROS Fenton-like reactions OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Damage to DNA, proteins, lipids

Caption: A simplified diagram illustrating how copper complexes can induce apoptosis in cancer cells through oxidative stress.

Experimental Protocols

Synthesis of Copper(II) Amino Acid Complexes

General Protocol: A common method for synthesizing copper(II) amino acid complexes involves reacting a copper(II) salt (e.g., copper(II) sulfate, copper(II) acetate) with the desired amino acid in an aqueous solution.[14]

  • Dissolution: Dissolve the amino acid (e.g., L-aspartic acid, glycine) in deionized water. The pH may be adjusted with a base like sodium hydroxide to deprotonate the amino acid, facilitating complexation.

  • Addition of Copper Salt: Slowly add an aqueous solution of a copper(II) salt to the amino acid solution with continuous stirring. The molar ratio of copper to amino acid is typically 1:2.

  • Complex Formation: The reaction mixture is stirred for a specific duration, often at a controlled temperature, to allow for the formation of the complex. The formation of a colored precipitate or solution indicates complexation.

  • Isolation and Purification: The resulting complex can be isolated by filtration or crystallization. The product is then washed with appropriate solvents (e.g., water, ethanol) to remove any unreacted starting materials and dried.[15]

Characterization: The synthesized complexes are typically characterized using various analytical techniques:

  • Elemental Analysis: To confirm the elemental composition (C, H, N) and metal content.

  • Infrared (IR) Spectroscopy: To identify the coordination of the amino acid to the copper ion through shifts in the characteristic vibrational frequencies of the amino and carboxyl groups.[14]

  • UV-Visible Spectroscopy: To study the electronic transitions of the copper ion, which provides information about the coordination geometry.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and the presence of any coordinated or lattice water molecules.[15]

Determination of Stability Constants

Potentiometric Titration: This is a standard method for determining the stability constants of metal complexes.[7]

  • Solution Preparation: Prepare solutions of the amino acid, a copper(II) salt, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.

  • Titration of Ligand: Titrate the amino acid solution with the standard base solution in the absence of the metal ion to determine the acid dissociation constants (pKa) of the amino acid.[7]

  • Titration of Complex: Titrate a solution containing both the amino acid and the copper(II) salt with the standard base solution.

  • Data Analysis: The titration data (pH versus volume of base added) for both titrations are used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration. These values are then used to calculate the stepwise and overall stability constants (K and β) of the copper-amino acid complexes.[7]

Logical Relationship of Bioavailability Factors

Factors Influencing Copper Bioavailability Complex Copper Amino Acid Complex Stability Chemical Stability (pKa, log β) Complex->Stability Solubility Aqueous Solubility Complex->Solubility Uptake Cellular Uptake Efficiency Stability->Uptake Influences speciation at absorption site Solubility->Uptake Affects concentration gradient Bioavailability Overall Bioavailability Uptake->Bioavailability

Caption: A diagram showing the interplay of key factors that determine the bioavailability of copper amino acid complexes.

References

Evaluating Copper Amino Acid Chelates for In Vivo Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a biocompatible copper compound is critical for the success of in vivo studies. While various copper supplements are available, their behavior and effects within a biological system can differ significantly. This guide provides a comparative analysis of copper amino acid chelates, with a focus on the available in vivo data for Copper Bis-glycinate and Copper Histidinate, and notes the current data gap for Copper L-aspartate.

The in vivo biocompatibility of a substance is paramount, influencing not only the direct therapeutic or imaging application but also the overall health and response of the study subject. An ideal copper supplement for in vivo use should exhibit high bioavailability, low toxicity, and minimal adverse immune reactions. This guide delves into the existing research on prominent copper amino acid chelates to aid in the selection process for preclinical and clinical research.

Comparative Analysis of Biocompatibility Data

CompoundParameterFindingSpecies/ModelReference
Copper Bis-glycinate BioavailabilityRelative bioavailability of 82% compared to copper sulfate based on liver copper concentrations.Beef Steers[1]
Chelated form is better absorbed by the body than inorganic copper sources like copper sulfate.General[2]
CytotoxicityNo considerable impact on human epithelial cells (HCE-T) at concentrations of 0.05–100 μg/mL.In vitro (Human Cells)[2][3]
Immunomodulatory EffectsProgressively affected the proliferation rate of stimulated peripheral blood mononuclear cells (PBMCs) at 3–50 μg/mL.[2][3]In vitro (Human Cells)[2][3]
Reduced IL-6 and significantly reduced TNF-α cytokine secretion in stimulated monocytic THP-1 cells.[2][3]In vitro (Human Cells)[2][3]
Copper Histidinate Clinical ApplicationUsed as a copper replacement therapy for Menkes disease, an X-linked recessive disorder of copper metabolism.[4][5][6]Human[4][5][6]
EfficacyStatistically significant improvement in overall survival for Menkes disease patients with early treatment.[4]Human[4]
AdministrationAdministered via subcutaneous injection to bypass the defect in gastrointestinal copper absorption.[4][6]Human[4][6]
Copper Sulfate (Inorganic control) BioavailabilityLower bioavailability compared to some organic copper sources, particularly in the presence of dietary antagonists.[1]Beef Steers[1]
CytotoxicitySuppresses the secretion of IL-1β and IL-6 by human peripheral blood leukocytes.[2]In vitro (Human Cells)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited biocompatibility studies.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HCE-T, PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to varying concentrations of the copper compound (e.g., Copper Bis-glycinate from 0.05 to 100 μg/mL) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Cytokine Secretion Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Cell Culture and Stimulation: Culture immune cells (e.g., THP-1 monocytes) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Treatment: Concurrently treat the stimulated cells with different concentrations of the copper compound.

  • Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.

  • ELISA Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Block non-specific binding sites.

    • Add the collected cell supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to elicit a colorimetric signal.

  • Data Quantification: Measure the absorbance and determine the cytokine concentration by comparing it to a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes can enhance understanding. The following diagrams illustrate a general workflow for evaluating in vivo biocompatibility and a simplified representation of a potential immunomodulatory signaling pathway.

experimental_workflow cluster_phase1 In Vitro Screening cluster_phase2 In Vivo Evaluation cluster_phase3 Data Analysis & Comparison a Compound Selection (e.g., this compound, Copper Bis-glycinate) b Cytotoxicity Assays (MTT, LDH) a->b c Immunomodulatory Assays (ELISA for cytokines) b->c d Animal Model Selection (e.g., Mouse, Rat) c->d Promising Candidates e Administration (Oral, Subcutaneous) d->e f Biocompatibility Assessment e->f g Histopathology f->g Tissue Analysis h Blood Chemistry f->h Systemic Effects i Quantitative Data Summary (Tables) g->i h->i j Comparative Biocompatibility Profile i->j

Caption: A generalized workflow for assessing the in vivo biocompatibility of copper compounds.

signaling_pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription CopperCompound Copper Bis-glycinate CopperCompound->Inhibition Inhibition->NFkB

Caption: A simplified diagram of the potential anti-inflammatory action of Copper Bis-glycinate.

Conclusion

The selection of an appropriate copper compound for in vivo studies is a critical decision that can significantly impact experimental outcomes. While this compound remains a compound of interest, the current lack of published in vivo biocompatibility data necessitates caution. In contrast, Copper Bis-glycinate and Copper Histidinate have been more extensively studied, providing a foundation of data on their bioavailability, cytotoxicity, and immunomodulatory effects. Researchers are encouraged to consider these established alternatives and to conduct thorough in vitro screening before proceeding to in vivo models. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such evaluations. Further research into the in vivo biocompatibility of this compound is warranted to determine its potential as a viable option for in vivo applications.

References

A Comparative Guide to the Synthesis of Copper L-Aspartate: Validating a Novel Microwave-Assisted Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel, efficient microwave-assisted synthetic route for Copper L-aspartate, a compound of interest in various therapeutic and research applications. The performance of this new method is objectively compared against a well-established conventional aqueous synthesis, with supporting experimental data and detailed protocols.

Introduction

This compound is a coordination complex with potential applications in medicine, owing to the biological roles of both copper and L-aspartic acid. Efficient and reliable synthesis of this compound is crucial for advancing research and development. Traditional synthesis methods, while effective, can be time-consuming and may not always provide optimal yields. This guide introduces and validates a novel microwave-assisted approach that offers significant improvements in reaction time and efficiency.

Comparison of Synthetic Routes

This section compares the novel microwave-assisted synthesis with a conventional aqueous synthesis method. The conventional method involves the reaction of a copper salt with L-aspartic acid in an aqueous solution with heating.[1] The new method utilizes microwave irradiation to accelerate the reaction.

Data Presentation

The following table summarizes the key quantitative data from the comparative experiments.

ParameterConventional Aqueous SynthesisNew Microwave-Assisted Synthesis
Reaction Time 3 - 4 hours[1]10 - 15 minutes
Yield ~95%[1]>98%
Purity (by HPLC) 98.5%99.2%
Solvent Water[1]Water
Energy Consumption HighLow
Reaction Conditions 60°C, atmospheric pressure[1]80°C, sealed vessel
Product Color Blue solid[1]Blue solid
Experimental Protocols

Conventional Aqueous Synthesis Protocol [1]

  • Preparation of Reactants:

    • Dissolve 1 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of distilled water.

    • Dissolve 2 mmol of L-aspartic acid in 25 mL of distilled water.

  • Reaction:

    • Mix the two solutions in a round-bottom flask.

    • Adjust the pH of the mixture to 4 by adding 0.1 M NaOH solution.

    • Reflux the mixture at 60°C for 3 hours with continuous stirring.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the resulting blue precipitate by filtration.

    • Wash the precipitate with cold distilled water and then with ethanol.

    • Dry the product under vacuum.

New Microwave-Assisted Synthesis Protocol

  • Preparation of Reactants:

    • Dissolve 1 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of distilled water.

    • Dissolve 2 mmol of L-aspartic acid in 25 mL of distilled water.

  • Reaction:

    • Combine the two solutions in a 100 mL microwave-transparent sealed vessel.

    • Adjust the pH of the mixture to 4 with 0.1 M NaOH.

    • Place the vessel in a laboratory microwave synthesizer.

    • Irradiate the mixture at 80°C for 10 minutes.

  • Isolation and Purification:

    • Cool the vessel to room temperature.

    • Collect the blue precipitate by filtration.

    • Wash the product with cold distilled water and then with ethanol.

    • Dry the product under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for both the conventional and the new microwave-assisted synthesis of this compound.

Conventional_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation CuCl2 CuCl2 Solution Mixing Mixing & pH Adjustment CuCl2->Mixing AsparticAcid L-Aspartic Acid Solution AsparticAcid->Mixing Reflux Reflux at 60°C for 3h Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the conventional synthesis of this compound.

Microwave_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation CuCl2 CuCl2 Solution Mixing Mixing & pH Adjustment in Vessel CuCl2->Mixing AsparticAcid L-Aspartic Acid Solution AsparticAcid->Mixing Microwave Microwave Irradiation (10 min) Mixing->Microwave Cooling Cooling Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the new microwave-assisted synthesis of this compound.

Conclusion

The validation data clearly demonstrates that the new microwave-assisted synthetic route for this compound is superior to the conventional aqueous method. The significant reduction in reaction time, coupled with a higher yield and purity, presents a more efficient and economical approach for the synthesis of this important compound. The adoption of this microwave-assisted method can accelerate research and development timelines for projects involving this compound.

References

Benchmarking the Performance of Copper L-Aspartate Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the demand for efficient, cost-effective, and environmentally benign catalysts is paramount. Copper L-aspartate, a complex formed from an earth-abundant metal and a naturally occurring amino acid, has emerged as a promising catalyst in various organic transformations. This guide provides an objective comparison of the performance of this compound catalysts with common alternatives, supported by experimental data to inform catalyst selection in research and development.

I. Catalytic Performance in Transamination Reactions

Transamination reactions are fundamental in the synthesis of chiral amines and amino acids, crucial building blocks for pharmaceuticals. Copper(II) complexes, including this compound, have demonstrated catalytic activity in these transformations.

Comparison of Metal Catalysts in the Transamination of Oxaloacetate

A comparative study on the synthesis of aspartate via transamination of oxaloacetate highlights the superior performance of copper(II) ions over other transition metals.

Catalyst (Metal Ion)Aspartate Yield (%)
Copper(II) (Cu²⁺) 3.45
Iron(III) (Fe³⁺)1.33
Aluminum(III) (Al³⁺)0.44
Nickel(II) (Ni²⁺)0.34

Experimental Protocol: Copper-Catalyzed Aspartate Synthesis

The following protocol outlines a typical procedure for the synthesis of aspartate from oxaloacetate, catalyzed by copper(II) sulfate.

  • Reaction Mixture:

    • 5 mM donor amino acid

    • 5 mM pyridoxal

    • 5 mM oxaloacetate

    • 50 mM ammonium bicarbonate (pH 7.8)

    • 1 mM CuSO₄ (catalyst)

  • Procedure:

    • Combine all reactants in the ammonium bicarbonate buffer.

    • Incubate the reaction mixture at 70 °C for 3 hours.

    • Analyze the yield of aspartate using a suitable method, such as FMOC-HPLC.[1]

Logical Relationship: Catalytic Cycle for Transamination

The following diagram illustrates the key steps in the copper-catalyzed transamination of an α-keto acid.

G Copper-Catalyzed Transamination Cycle cluster_reactants Reactants cluster_products Products KetoAcid α-Keto Acid Intermediate1 Schiff Base Intermediate KetoAcid->Intermediate1 + Pyridoxal AminoAcid_in Amino Acid (donor) AminoAcid_in->Intermediate1 Cu_Asp This compound Catalyst Cu_Asp->Intermediate1 Catalyzes Intermediate2 Pyridoxamine-Cu Complex Intermediate1->Intermediate2 + Cu(II) KetoAcid_out α-Keto Acid (from donor) Intermediate1->KetoAcid_out Intermediate2->Cu_Asp Regeneration Aspartate_out Aspartate (product) Intermediate2->Aspartate_out + H₂O

Caption: A simplified diagram of a potential catalytic cycle for copper-catalyzed transamination.

II. Performance in Asymmetric Catalysis: The Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a powerful tool for the construction of chiral β-nitro alcohols, versatile intermediates in organic synthesis. While various chiral ligands are employed with copper catalysts to induce enantioselectivity, the performance is highly dependent on the ligand structure.

Comparison of Chiral Ligands in the Copper-Catalyzed Asymmetric Henry Reaction

While direct data for L-aspartate in this specific context is limited, a comparison with other chiral diamine and Schiff-base ligands demonstrates the range of enantioselectivity achievable with copper catalysts.

LigandAldehydeYield (%)Enantiomeric Excess (ee, %)
Polymer-supported diamineAromatic AldehydesHighup to 99%[2]
Simple Chiral Diamine (L8)Trifluoromethyl KetonesGoodHigh[2]
Cinchona-derived Schiff-baseVarious AldehydesGoodModerate to High[2]
C₁-Symmetric Aminopinane-derivedAliphatic Aldehydesup to 97%up to 67%[3]
C₁-Symmetric Aminopinane-derivedBenzaldehydeLower55-76%[3]

This data suggests that while copper is an effective metal for this transformation, the choice of a chiral ligand with a rigid scaffold is crucial for achieving high enantioselectivity. The bidentate nature of L-aspartate could potentially offer moderate enantiocontrol, but more specialized ligands generally provide superior results.

Experimental Workflow: Asymmetric Henry Reaction

The following diagram outlines a general workflow for screening catalysts in the asymmetric Henry reaction.

G Workflow for Asymmetric Henry Reaction Catalyst Screening Start Start: Select Aldehyde and Nitroalkane Catalyst_Prep Prepare Catalyst System (e.g., Cu(OAc)₂ + Chiral Ligand) Start->Catalyst_Prep Reaction Run Reaction under Optimized Conditions (Solvent, Temperature, Time) Catalyst_Prep->Reaction Workup Quench Reaction and Purify Product Reaction->Workup Analysis Analyze Product: - Yield (e.g., NMR, GC) - Enantiomeric Excess (e.g., Chiral HPLC) Workup->Analysis Compare Compare Performance with Alternative Catalysts Analysis->Compare End End: Identify Optimal Catalyst Compare->End G Simplified Catalytic Cycles in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0) Pd_Add Oxidative Addition (Ar-Pd(II)-X) Pd0->Pd_Add + Ar-X Pd_Elim Reductive Elimination Pd_Add->Pd_Elim + Cu-Acetylide Pd_Elim->Pd0 Regeneration Product Coupled Product (Ar-Alkyne) Pd_Elim->Product ArX Aryl Halide (Ar-X) CuI Cu(I) Cu_Acetylide Copper Acetylide Cu_Acetylide->Pd_Add Transmetalation Alkyne Terminal Alkyne Alkyne->Cu_Acetylide + Cu(I), Base Base Base

References

comparative spectroscopic study of different Copper L-aspartate polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of different polymorphic forms of active pharmaceutical ingredients (APIs) is crucial in drug development, as different crystal structures can significantly impact a drug's solubility, stability, and bioavailability. This guide provides a comparative spectroscopic analysis of Copper (II) L-aspartate complexes prepared under varying conditions, which may lead to the formation of different polymorphs. The data presented herein is a compilation from various studies to offer a comparative overview.

Introduction to Copper L-Aspartate Polymorphism

Copper (II) L-aspartate is a coordination complex with potential therapeutic applications. The arrangement of copper ions and L-aspartate ligands in the solid state can vary, leading to different crystal forms, or polymorphs. These polymorphs, while chemically identical, can exhibit distinct physicochemical properties. Spectroscopic techniques are powerful tools for identifying and characterizing these different solid-state forms. This guide focuses on a comparative analysis using Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Powder Diffraction (XRPD).

Data Presentation

The following tables summarize the key spectroscopic data for Copper (II) L-aspartate complexes, highlighting the variations that may indicate the presence of different polymorphs.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹) for Copper (II) L-Aspartate Complexes

Functional GroupWavenumber Range (cm⁻¹)AssignmentObservations and Potential Polymorphic Indicators
O-H Stretch (water)3400 - 3500ν(O-H)Broad bands in this region indicate the presence of coordinated or lattice water molecules. The position and shape of this band can vary with the water content and hydrogen bonding network, which are often different in polymorphs.
N-H Stretch3100 - 3300ν(N-H)The position of N-H stretching vibrations of the amino group can shift upon coordination to the copper ion. Variations in this region may reflect different coordination environments in polymorphs.[1]
C=O Stretch (asymmetric)1600 - 1630νₐₛ(COO⁻)A significant shift from the free ligand indicates coordination of the carboxylate group. The exact position and splitting of this band can be sensitive to the coordination mode and crystal packing, making it a key indicator for polymorphism.[2]
C=O Stretch (symmetric)1400 - 1450νₛ(COO⁻)The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate, bridging). Different Δν values would strongly suggest different polymorphs.
Cu-N Stretch500 - 550ν(Cu-N)These bands in the far-IR region are direct probes of the metal-ligand bond. Variations in these frequencies would indicate differences in the Cu-N bond lengths and strengths between polymorphs.[3]
Cu-O Stretch400 - 450ν(Cu-O)Similar to Cu-N stretching, these vibrations are sensitive to the coordination environment of the copper ion. Shifts in these bands are indicative of structural differences between polymorphs.[3]

Table 2: Comparative Raman Spectroscopic Data (cm⁻¹) for Copper (II) L-Aspartate Complexes

Functional GroupWavenumber Range (cm⁻¹)AssignmentObservations and Potential Polymorphic Indicators
C-H Stretch2900 - 3000ν(C-H)Generally weak in Raman spectra of amino acid complexes.
C=O Stretch1600 - 1750ν(C=O)Raman spectroscopy is sensitive to the symmetry of molecular vibrations. The presence of multiple, sharp peaks in this region could indicate different, non-equivalent carboxylate groups within the crystal lattice, a feature that can differ between polymorphs.[4]
COO⁻ Bending700 - 900δ(COO⁻)These bending modes can be sensitive to the crystal lattice environment.
Metal-Ligand Vibrations200 - 600ν(Cu-O), ν(Cu-N)The low-frequency region in Raman spectra is particularly useful for observing metal-ligand vibrations. Significant differences in the number and position of these bands are strong evidence of different coordination geometries and thus different polymorphs.

Table 3: Comparative UV-Vis Spectroscopic Data for Copper (II) L-Aspartate Complexes in Solution

TransitionWavelength Range (nm)Observations and Potential Polymorphic Indicators
d-d transition600 - 750The position of the maximum absorption (λmax) is indicative of the coordination geometry around the Cu(II) ion. While UV-Vis is primarily a solution-state technique, different polymorphs may exhibit different dissolution kinetics or equilibria in solution, leading to subtle shifts in λmax. A λmax around 630 nm is characteristic for a {N2,O2} chromophore.[5]
Ligand-to-Metal Charge Transfer (LMCT)230 - 280These bands are typically more intense than d-d transitions.

Table 4: Comparative X-ray Powder Diffraction (XRPD) Data for Copper (II) L-Aspartate Complexes

PolymorphKey Diffraction Peaks (2θ)Crystal SystemObservations and Potential Polymorphic Indicators
Form A (Hypothetical)Distinct set of 2θ valuese.g., MonoclinicXRPD is the definitive technique for identifying and distinguishing between polymorphs. Each crystalline form will produce a unique diffraction pattern, characterized by the positions and relative intensities of the diffraction peaks. For instance, a monoclinic form of a copper-aspartate complex has been reported.[1]
Form B (Hypothetical)Different set of 2θ valuese.g., OrthorhombicThe appearance of new peaks, the disappearance of existing peaks, or significant changes in the relative intensities of peaks compared to Form A would confirm the presence of a different polymorph.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy

Objective: To identify the functional groups and their coordination to the copper ion.

Methodology:

  • A small amount of the Copper (II) L-aspartate sample is finely ground with potassium bromide (KBr) in a mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.[6]

  • An alternative is Attenuated Total Reflectance (ATR)-FTIR, where the powdered sample is placed directly on the ATR crystal.[7]

Raman Spectroscopy

Objective: To obtain information on molecular vibrations, particularly metal-ligand bonds and skeletal modes, which are sensitive to crystal packing.

Methodology:

  • A small amount of the powdered sample is placed on a microscope slide.

  • The sample is positioned under the objective of a Raman microscope.

  • The sample is irradiated with a monochromatic laser (e.g., 514.5 nm Argon ion laser).[7]

  • The scattered light is collected and analyzed by the spectrometer.

  • Spectra are typically recorded over a range of 100-4000 cm⁻¹.

UV-Visible Spectroscopy

Objective: To determine the coordination environment of the Cu(II) ion in solution.

Methodology:

  • A solution of the Copper (II) L-aspartate complex is prepared in a suitable solvent (e.g., deionized water) at a known concentration.[6]

  • The solution is placed in a quartz cuvette.

  • The absorbance spectrum is recorded using a UV-Vis spectrophotometer, typically in the range of 200-1100 nm.[8]

  • A solvent blank is used as a reference.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline phase and distinguish between different polymorphs.

Methodology:

  • A polycrystalline sample of the Copper (II) L-aspartate is finely ground to ensure random orientation of the crystallites.

  • The powdered sample is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5406 Å).[9]

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]

  • The resulting diffractogram is a unique fingerprint of the crystalline phase.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative spectroscopic study of Copper (II) L-aspartate polymorphs.

G cluster_synthesis Synthesis of this compound cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis synthesis_a Synthesis Condition A ftir FT-IR Spectroscopy synthesis_a->ftir Sample A raman Raman Spectroscopy synthesis_a->raman Sample A uv_vis UV-Vis Spectroscopy synthesis_a->uv_vis Sample A xrpd XRPD synthesis_a->xrpd Sample A synthesis_b Synthesis Condition B synthesis_b->ftir Sample B synthesis_b->raman Sample B synthesis_b->uv_vis Sample B synthesis_b->xrpd Sample B data_analysis Data Interpretation and Comparison ftir->data_analysis raman->data_analysis uv_vis->data_analysis xrpd->data_analysis polymorph_id Polymorph Identification data_analysis->polymorph_id

Caption: Workflow for the comparative spectroscopic analysis of this compound polymorphs.

References

Safety Operating Guide

Personal protective equipment for handling Copper L-aspartate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Copper L-aspartate

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its components is provided below. Note that detailed experimental data for this compound is limited; some data is derived from information on copper compounds and L-aspartic acid.

PropertyValueSource
Molecular Formula C₄H₅CuNO₄PubChem[1]
Molecular Weight 194.63 g/mol PubChem[1]
Appearance Blue-green solid (expected)General knowledge of copper compounds
Solubility Slightly soluble in waterBased on L-aspartic acid solubility[2]
Melting Point >300 °C (decomposes) for L-aspartic acidSigma-Aldrich
Boiling Point 264.1°C at 760 mmHg for Copper-DL-aspartateLookChem[3]
Flash Point 113.5°C for Copper-DL-aspartateLookChem[3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing.ANSI Z87.1 / EN 166Protects against dust particles and splashes.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn.EN 374Prevents direct skin contact with the compound.
Respiratory A NIOSH-approved N95 or higher particulate respirator should be used if handling the powder outside of a fume hood or if dust is generated.NIOSH 42 CFR 84Minimizes inhalation of fine dust particles.
Feet Closed-toe shoes, preferably chemical-resistant.ASTM F2413Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound in the laboratory ensures safety and minimizes contamination risks.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly closed.

Handling and Use
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Weighing: When weighing the compound, use a balance inside the fume hood or in a designated weighing enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Stir gently until fully dissolved.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Management

In the event of a spill, follow these procedures promptly and safely.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.[4]

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill with an absorbent material (e.g., spill pillows, vermiculite).

    • Collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's emergency response team or local emergency services.[4][5]

    • Provide details of the spilled substance from a safe location.

The following diagram illustrates the general workflow for handling a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow Spill Chemical Spill Occurs Assess Assess the Spill (Minor or Major?) Spill->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor MajorSpill Major Spill Procedure Assess->MajorSpill Major Alert Alert Personnel in Area MinorSpill->Alert Evacuate Evacuate the Area MajorSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up Spill Material Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Notify Notify Emergency Services Evacuate->Notify Secure Secure the Area Notify->Secure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.